Seriniquinone
Descripción
This compound has been reported in Serinicoccus with data available.
Propiedades
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWIMAXHCTYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22200-69-7 | |
| Record name | Seriniquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Seriniquinone: A Novel Anticancer Agent from Serinicoccus sp.
A Technical Whitepaper on its Discovery, Mechanism of Action, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus sp., has emerged as a potent and selective anticancer agent, particularly against melanoma.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and the experimental protocols utilized in its evaluation. A key focus is its unique mode of action, which involves the targeting of dermcidin and the subsequent induction of autophagy and apoptosis in cancer cells.[1][3] Quantitative data on its cytotoxic activity are presented, along with detailed diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this promising therapeutic lead.
Introduction
The relentless pursuit of novel chemotherapeutic agents with unique mechanisms of action is paramount in overcoming the challenges of cancer treatment, including drug resistance.[2] Marine microorganisms represent a vast and largely untapped resource for the discovery of such compounds. This compound (SQ1), a secondary metabolite produced by the Gram-positive marine bacterium Serinicoccus sp., stands out as a significant discovery in this domain. It exhibits potent cytotoxic activity against a range of cancer cell lines, with remarkable selectivity for melanoma. This selectivity, coupled with its novel molecular target, dermcidin (DCD), positions this compound as a promising candidate for the development of new melanoma therapies. This whitepaper will delve into the technical details of this compound's discovery, its biological activity, and the experimental methodologies that have been pivotal in its characterization.
Discovery and Characterization of Serinicoccus sp.
The genus Serinicoccus belongs to the family Ornithinimicrobiaceae within the phylum Actinomycetota. These Gram-positive, strictly aerobic, and moderately halophilic bacteria are found in marine environments. The type species, Serinicoccus marinus, was first isolated from a seawater sample from the East Sea, Korea. The cell wall of Serinicoccus is characterized by the presence of L-ornithine and L-serine in its peptidoglycan. The discovery of this compound originated from the screening of an extract library of novel metabolites from marine bacteria, where an extract from a Serinicoccus sp. (strain CNJ927), isolated from coastal sediments, showed significant cytotoxic activity.
This compound: A Potent Anticancer Agent
Cytotoxic Activity
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with particularly high efficacy against melanoma. The half-maximal inhibitory concentration (IC50) values for this compound (SQ1) and its synthetic analogues highlight this selectivity.
| Cell Line | Cancer Type | This compound (SQ1) IC50 (µM) | Reference |
| SK-MEL-19 | Melanoma | 0.06 | |
| MM200 | Melanoma | 1.4 | |
| SK-MEL-28 | Melanoma (BRAF V600E) | 0.3 - 0.6 | |
| SK-MEL-147 | Melanoma (NRAS Q61R) | 0.89 - 1.79 | |
| Malme-3M | Melanoma | 0.06 | |
| MCF7 | Breast Adenocarcinoma | 3.3 | |
| HCT-116 | Colorectal Carcinoma | 1.0 |
Synthetic Analogues
A significant challenge in the preclinical development of this compound is its poor solubility in both aqueous and organic media. To address this, synthetic analogues (SQ2–SQ5) have been developed, some of which exhibit improved solubility and, in some cases, enhanced selectivity for melanoma cells. For instance, analogue SQ2 demonstrated a 30–40-fold greater selectivity for melanoma cells compared to the parent compound.
| Analogue | Melanoma Cell Lines IC50 (µM) | MCF7 & HCT-116 IC50 (µM) | Reference |
| SQ2 | 0.04 - 1.8 | 0.15 - 1.9 | |
| SQ3 | 0.04 - 1.8 | 0.15 - 1.9 | |
| SQ4 | 0.04 - 1.8 | 0.15 - 1.9 | |
| SQ5 | 0.04 - 1.8 | 0.15 - 1.9 |
Mechanism of Action: Targeting Dermcidin and Inducing Cell Death
This compound's unique mechanism of action distinguishes it from many conventional chemotherapeutics. It directly targets the small protein dermcidin (DCD), a pro-survival factor that is overexpressed in several cancers, including melanoma.
Cellular Uptake and Localization
Upon entering the cell, this compound, which is inherently fluorescent, initially localizes to the endoplasmic reticulum (ER) within an hour of treatment. Subsequently, over a period of 3 to 6 hours, it transitions into forming autophagosomes.
Induction of Autophagy and Apoptosis
The interaction of this compound with dermcidin triggers a cascade of events leading to programmed cell death through two distinct but interconnected pathways: autophagy and apoptosis.
-
Autophagy: this compound treatment leads to an increase in the levels of LC3A-II and LC3B-II, key markers of autophagosome formation. This indicates the induction of autophagic processes.
-
Apoptosis: The cell death process initiated by this compound culminates in apoptosis, specifically through a caspase-9-dependent pathway. This is evidenced by the cleavage of caspases-3, -7, and -9, as well as poly(ADP-ribose) polymerase (PARP).
The interplay between autophagy and apoptosis in response to this compound treatment is complex and appears to be cell-type dependent. For instance, in BRAF-mutated melanoma cells, the inhibition of autophagy sensitizes the cells to this compound-induced death, whereas the opposite effect is observed in NRAS-mutated cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound.
Isolation of this compound from Serinicoccus sp.
-
Cultivation: A culture of Serinicoccus sp. strain CNJ927 is grown in a seawater-based nutrient medium.
-
Extraction: The whole culture broth is subjected to organic extraction to yield a crude extract.
-
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound. The yield from culture broths is approximately 0.067 mg/L.
Cell Viability and Cytotoxicity Assays
-
Cell Culture: Human cancer cell lines (e.g., SK-MEL-28, HCT-116) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or its analogues for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Viability Assessment: Cell viability is determined using methods such as the MTT assay or Trypan blue exclusion.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Apoptosis and Autophagy Markers
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key proteins involved in autophagy (e.g., LC3A/B) and apoptosis (e.g., cleaved caspases-3, -7, -9, and cleaved PARP).
-
Detection: A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized. Actin is often used as a loading control.
Target Identification via Immunoaffinity Precipitation
-
Probe Synthesis: A fluorescently labeled this compound probe is synthesized.
-
Lysate Treatment: Cell lysates are treated with the immunoaffinity (IAF) probe.
-
Immunoprecipitation: An antibody against the fluorescent tag is used to immunoprecipitate the probe along with any bound proteins.
-
Protein Identification: The precipitated proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS). Through this method, dermcidin was identified as a primary target of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of marine natural products drug discovery. Its potent and selective activity against melanoma, coupled with its novel mechanism of action targeting dermcidin, underscores its therapeutic potential. The induction of both autophagy and apoptosis highlights a complex cellular response that warrants further investigation. While challenges related to solubility have been partially addressed through the synthesis of analogues, further optimization is necessary for in vivo studies and potential clinical translation. Future research should focus on detailed pharmacokinetic and pharmacodynamic profiling of optimized this compound analogues, as well as exploring the full potential of dermcidin as a therapeutic target and a biomarker for patient selection. The in-depth understanding of this compound's biology provided in this whitepaper aims to catalyze these future endeavors.
References
Seriniquinone: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone is a potent, melanoma-selective anticancer agent originally isolated from a rare marine bacterium of the genus Serinicoccus.[1] Its unique chemical structure and novel mechanism of action, targeting the cancer-protective protein dermcidin, have positioned it as a promising pharmacophore in the development of new cancer therapies.[1][2] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, presenting key data and experimental protocols for researchers in the field.
Chemical Structure and Properties
This compound is a polycyclic aromatic compound with a core structure of dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone.[1] Its planar and highly conjugated system is responsible for its characteristic yellow to orange color and inherent fluorescence, a property that has been leveraged in cellular localization studies.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₈O₄S | |
| Molecular Weight | 344.34 g/mol | |
| CAS Number | 22200-69-7 | |
| IUPAC Name | Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetrone | |
| Appearance | Yellow to orange solid | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | |
| SMILES | O=C1C2=CC=CC=C2C(=O)C3=C1SC4=C3C(=O)C5=CC=CC=C5C4=O |
Synthesis of this compound
The total synthesis of this compound has been accomplished, confirming its structure and providing a scalable route for the production of analogues for structure-activity relationship (SAR) studies. A general and concise four-step synthetic approach has been established.
General Synthetic Workflow
The synthesis of the this compound core generally involves the following key transformations:
Caption: General four-step synthetic workflow for the this compound core.
Experimental Protocols
A gram-scale synthesis for a key intermediate of this compound analogues has been reported, providing a practical route for producing these compounds in larger quantities.
Synthesis of a Methoxy-Substituted Dichloride Intermediate:
-
Preparation of 6-methoxy-1,2-dihydronaphthalene: 6-methoxy-1-tetralone is converted to its corresponding dihydronaphthalene derivative in a two-step sequence, achieving an 82% yield.
-
Oxidation and Coupling: The dihydronaphthalene intermediate is oxidized with O₂ in a mixture of tBuOK/tBuOH. The resulting product is then directly coupled with 2,3-dichloronaphthalene-1,4-dione.
-
Chlorination and Purification: The crude coupling product undergoes chlorination to yield the dichloride intermediate. This product is then purified by flash chromatography. In a reported batch, 16.3 g of the dihydronaphthalene starting material was converted to 27.7 g (63% yield) of the final dichloride product.
Final Thiophene Ring Formation:
-
The dichloride intermediate is treated with sodium sulfide (Na₂S) in aqueous tetrahydrofuran (THF) at room temperature to form the central thiophene ring, yielding the this compound analogue.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, with a particular selectivity for melanoma. Its mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of autophagy followed by apoptosis.
Signaling Pathway of this compound-Induced Cell Death
The binding of this compound to dermcidin initiates a cascade of cellular events culminating in apoptotic cell death.
Caption: Signaling pathway of this compound-induced cell death.
Upon entering a cancer cell, this compound localizes to the endoplasmic reticulum within an hour. It then binds to its molecular target, dermcidin. This interaction triggers the formation of autophagosomes, leading to autophagocytosis. Ultimately, this process culminates in the activation of a caspase-9-dependent apoptotic pathway, characterized by the cleavage of caspases-3 and -7, and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.
Quantitative Data: Cytotoxicity of this compound and Analogues
The cytotoxic activity of this compound and its synthetic analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent and selective nature of these compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound (SQ1) | SK-MEL-19 | Melanoma | 0.06 | |
| Malme-3M | Melanoma | 0.06 | ||
| SK-MEL-28 (BRAF V600E) | Melanoma | 0.3 - 0.6 | ||
| SK-MEL-147 (NRAS Q61R) | Melanoma | 0.89 - 1.79 | ||
| HCT-116 | Colorectal Carcinoma | ~1.0 | ||
| MCF7 | Breast Adenocarcinoma | 3.3 | ||
| Analogue SQ2 | SK-MEL-28 (BRAF V600E) | Melanoma | 0.05 - 0.1 | |
| SK-MEL-147 (NRAS Q61R) | Melanoma | 0.63 - 1.26 | ||
| Phenol Analogue 23 | Malme-3M | Melanoma | 0.045 | |
| SK-MEL-28 | Melanoma | 0.032 | ||
| HCT-116 | Colorectal Carcinoma | 0.065 | ||
| Carbamate Analogue 24 | Malme-3M | Melanoma | 0.021 | |
| SK-MEL-28 | Melanoma | 0.034 | ||
| HCT-116 | Colorectal Carcinoma | 0.046 |
Conclusion
This compound represents a compelling lead compound for the development of novel anticancer therapeutics, particularly for melanoma. Its well-defined chemical structure, established synthetic routes, and unique biological mechanism provide a solid foundation for further medicinal chemistry efforts. The development of more soluble and potent analogues continues to be an active area of research, with the goal of translating this promising natural product into a clinically effective drug. This guide provides a comprehensive resource for researchers aiming to contribute to the advancement of this compound-based cancer therapies.
References
An In-depth Technical Guide to Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (Seriniquinone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone, also known as Seriniquinone, is a potent and selective anti-cancer agent with significant therapeutic potential, particularly in the context of melanoma.[1][2] Originally isolated from the marine bacterium Serinicoccus sp., this molecule has garnered considerable interest due to its unique mechanism of action, which involves the induction of autophagocytosis and apoptosis through the targeting of the cancer-protective protein dermcidin.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, spectral data, and detailed biological activities, to support ongoing research and drug development efforts.
Core Properties and Data
This compound is a polycyclic aromatic quinone with a thiophene core. Its rigid, planar structure is responsible for its distinct physicochemical and biological properties.
Physicochemical Properties
This compound is a yellow to orange solid.[1] Its solubility profile is characterized by good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and insolubility in water. This limited aqueous solubility is a key consideration for its formulation and delivery in biological systems.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₈O₄S | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO (10 mg/ml) and DMF (15 mg/ml); Insoluble in water | |
| Stability | Stable for at least 1 year at -20°C (solid); Stock solutions stable for at least 3 months at -20°C |
Note: Specific quantitative data for melting point, boiling point, and density were not available in the reviewed literature.
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic methods.
1.2.1. NMR Spectroscopy While detailed peak lists were not available in the reviewed literature, key 1H-1H COSY and heteronuclear multiple-bond correlation (HMBC) spectroscopy correlations have been used to confirm the structure of this compound.
1.2.2. Mass Spectrometry Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to study the fragmentation of protonated this compound. The analysis revealed a high stability of the protonated molecule under collision-induced dissociation (CID) conditions, with fragmentation occurring through two competitive pathways.
1.2.3. UV-Vis Spectroscopy this compound exhibits fluorescence, a property that has been utilized in cellular localization studies.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maxima | 250, 289, 342 | |
| Emission Range | 490 - 680 |
Note: Detailed FT-IR spectral data was not available in the reviewed literature.
Synthesis
A synthetic route to this compound has been established, enabling the production of the natural product and its analogs for further study.
Synthetic Workflow
The synthesis of this compound is a multi-step process that involves the construction of the dinaphthothiophene tetraone core. While a detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully detailed in the available literature, a general workflow can be outlined. The synthesis begins with the conversion of 6-methoxy-1-tetralone and proceeds through several intermediates.
Caption: High-level synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a potent cytotoxic agent with notable selectivity for melanoma cell lines. Its mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of programmed cell death through a multi-faceted process.
Cellular Localization and Activity
Upon cellular uptake, this compound localizes to the endoplasmic reticulum (ER). This is followed by the induction of cell death, which is marked by the activation of autophagocytosis within approximately 3 hours of treatment. The process culminates in apoptosis mediated by a caspase-9-dependent pathway.
Molecular Target: Dermcidin (DCD)
A key discovery in understanding the mechanism of this compound is the identification of its molecular target as the small protein, dermcidin (DCD). Dermcidin is recognized as a cancer-protective protein, and this compound is the first small molecule identified to target it. The interaction between this compound and DCD is a critical event leading to the observed cytotoxic effects.
Signaling Pathway
The proposed signaling pathway for this compound's activity involves its initial interaction with the ER, leading to cellular stress and the initiation of autophagy. Concurrently, its binding to dermcidin disrupts the pro-survival functions of this protein, ultimately triggering the intrinsic apoptotic pathway via caspase-9 activation.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Plating: Plate cells (e.g., melanoma cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to serial dilutions of this compound (typically ranging from 0.00032 to 5.0 µM) for 24, 48, and 72 hours. A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Autophagy Detection (Western Blot)
The induction of autophagy can be confirmed by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).
Protocol:
-
Cell Treatment: Treat cells (e.g., HCT-116) with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3A and LC3B, followed by incubation with a corresponding secondary antibody. An antibody against a housekeeping protein (e.g., actin) should be used as a loading control.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of the lipidated form of LC3 (LC3-II) is indicative of an increase in autophagosome formation.
Caspase-9 Activity Assay (Colorimetric Assay)
The activity of caspase-9, a key initiator of apoptosis, can be measured using a colorimetric assay.
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound to induce apoptosis. Collect the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-9 substrate, LEHD-pNA (N-acetyl-Leu-Glu-His-Asp-p-nitroanilide).
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-9, which releases the chromophore p-nitroanilide (pNA).
-
Absorbance Measurement: Measure the absorbance of the released pNA at 400 or 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-9 activity in the sample.
Conclusion
Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (this compound) represents a promising new pharmacophore in the field of oncology, particularly for the treatment of melanoma. Its unique mechanism of action, centered on the targeting of dermcidin and the subsequent induction of autophagy and apoptosis, sets it apart from many existing anticancer agents. While its poor aqueous solubility presents a challenge for clinical development, ongoing research into the synthesis of more soluble analogs and the development of novel drug delivery systems holds promise for translating this potent molecule into a therapeutic reality. This technical guide provides a foundational resource for researchers dedicated to exploring the full potential of this compound and its derivatives.
References
Seriniquinone's Mechanism of Action in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms through which seriniquinone, a marine-derived natural product, exerts its selective cytotoxic effects on melanoma cells. It details the compound's primary molecular target, the signaling pathways it modulates, and its impact on cell fate, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Targeting Dermcidin to Induce Concurrent Autophagy and Apoptosis
This compound (SQ1), isolated from the marine bacterium Serinicoccus sp., demonstrates potent and selective activity against melanoma cell lines.[1][2][3] Its unique mode of action circumvents pathways commonly associated with drug resistance, such as those involving BRAF and NRAS mutations.[1][4] The core mechanism involves a dual induction of autophagic processes and programmed cell death, initiated by the compound's interaction with the pro-survival protein, dermcidin (DCD).
Upon entering a melanoma cell, this compound rapidly localizes within the endoplasmic reticulum (ER) within one hour. By the six-hour mark, the compound transitions into forming autophagosomes, signaling the initiation of autophagy. This process occurs concurrently with the activation of an intrinsic, caspase-9-dependent apoptotic cascade. This dual-pathway induction ultimately leads to comprehensive and efficient cell death.
The primary molecular target of this compound has been identified as dermcidin (DCD), a protein associated with cancer cell survival. DCD is believed to protect cancer cells by forming disulfide-based conjugations with proteins that would otherwise trigger apoptosis. This compound's interaction with DCD disrupts this protective function, leading to increased DCD expression and initiating the cell death cascade.
Impact on Cell Cycle Progression
In addition to inducing cell death, this compound effectively halts cellular proliferation by arresting cells in the S and G2 phases of the cell cycle. Flow cytometry analyses of treated cells show a significant increase in the population of cells with subdiploid DNA content, which is indicative of the DNA fragmentation that occurs during late-stage apoptosis. This blockade prevents damaged cells from re-entering the cell cycle, ensuring the elimination of the cancerous population.
Efficacy Across Melanoma Genotypes
A significant feature of this compound is its effectiveness against melanoma cells regardless of their driver mutations. Melanomas frequently harbor mutations in the MAPK pathway, most commonly BRAFV600E or NRASQ61R. While targeted therapies exist for BRAF-mutated melanoma, resistance often develops. This compound and its analogues are cytotoxic to cells with either of these mutations, suggesting its novel mechanism of action can bypass common resistance pathways.
Interestingly, the interplay with autophagy appears to be mutation-dependent. The combination of this compound with an autophagy inhibitor sensitizes BRAF-mutant cells to treatment, whereas it confers resistance in NRAS-mutant cells. This suggests that while the compound is broadly effective, its use in combination therapies may be tailored based on the tumor's genetic background.
Quantitative Data: Cytotoxicity
This compound (SQ1) and its synthetic analogues exhibit potent cytotoxicity against a panel of melanoma cell lines, with greater selectivity for melanoma compared to other cancer types or non-tumorigenic cells. The analogue SQ2, for instance, shows a 30-40-fold greater selectivity for melanoma cells and has improved solubility.
| Compound | Cell Line | Genotype | IC₅₀ (µM) at 72h | Cell Type | Reference |
| SQ1 | SK-MEL-19 | BRAFV600E | 0.06 | Melanoma | |
| SQ1 | SK-MEL-28 | BRAFV600E | ~0.6 | Melanoma | |
| SQ1 | SK-MEL-147 | NRASQ61R | ~0.5 | Melanoma | |
| SQ1 | MM200 | BRAFV600E | 1.4 | Melanoma | |
| SQ1 | Malme-3M | BRAFV600E | 0.06 | Melanoma | |
| SQ1 | MCF7 | - | 3.3 | Breast Adenocarcinoma | |
| SQ1 | HCT-116 | - | 1.0 | Colorectal Carcinoma | |
| SQ1 | MRC-5 | - | 0.6 | Non-tumor Fibroblast | |
| SQ2 | SK-MEL-28 | BRAFV600E | ~0.3 | Melanoma | |
| SQ2 | SK-MEL-147 | NRASQ61R | ~0.2 | Melanoma |
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate this compound's mechanism of action.
General Experimental Workflow
A typical workflow to assess the biological activity of this compound involves parallel assays stemming from a common pool of treated cells. This ensures that data from viability, protein expression, and cell cycle analyses are comparable.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protein Expression (Western Blotting)
This technique is used to detect and quantify specific proteins related to apoptosis and autophagy.
-
Cell Lysis: Treat cells cultured in larger plates (e.g., 6-well plates) with this compound. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP-1, cleaved PARP-1, Caspase-3, LC3B, p62) and a loading control (e.g., α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using software (e.g., ImageJ) and normalize to the loading control.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
This method quantifies DNA content to analyze cell cycle distribution and identify apoptotic cells.
-
Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the dye with a laser and collecting the emission fluorescence.
-
Analysis: Gate the cell population to exclude debris and doublets. Analyze the resulting histogram of DNA content. The G1, S, and G2/M populations will have distinct fluorescence intensities. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.
References
- 1. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas [mdpi.com]
- 2. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Seriniquinone: A Selective Anticancer Agent Targeting Dermcidin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus, has emerged as a promising selective anticancer agent, particularly against melanoma.[1][2] Its unique mechanism of action, centered on the novel molecular target dermcidin (DCD), distinguishes it from many conventional chemotherapeutics and presents a new avenue for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
The discovery of novel anticancer agents with selective toxicity towards cancer cells remains a critical goal in oncology research. Natural products have historically been a rich source of such compounds.[1] this compound, a dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone, has demonstrated potent and selective cytotoxic activity against a range of cancer cell lines, with a particular efficacy against melanoma. This selectivity, coupled with its unique mode of action, has prompted significant interest in its development as a therapeutic lead.
Mechanism of Action
This compound's anticancer activity is initiated by its entry into the cell and localization within the endoplasmic reticulum. The primary molecular target of this compound has been identified as dermcidin (DCD), a protein implicated in the survival and proliferation of cancer cells. By binding to DCD, this compound triggers a cascade of cellular events, leading to cell death through a combination of autophagocytosis and apoptosis.
The process begins with the induction of autophagocytosis, characterized by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) isoforms, specifically the conversion of LC3-I to LC3-II. This is followed by the activation of a caspase-9 dependent apoptotic pathway, evidenced by the cleavage of caspase-9 and downstream executioner caspases, such as caspase-3 and caspase-7. The cleavage of poly(ADP-ribose) polymerase (PARP) is a final hallmark of this apoptotic cascade.
dot
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.
Table 1: IC50 Values of this compound (SQ1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-19 | Melanoma | 0.06 | |
| Malme-3M | Melanoma | 0.05 | |
| SK-MEL-28 | Melanoma | 0.36 | |
| MM200 | Melanoma | 1.4 | |
| HCT-116 | Colorectal Carcinoma | 1.0 - 1.29 | |
| MCF7 | Breast Adenocarcinoma | 3.3 |
Table 2: IC50 Values of this compound Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SQ2 | SK-MEL-28 | Melanoma | 0.04 - 1.11 | |
| SQ3 | SK-MEL-28 | Melanoma | 0.15 - 2.03 | |
| SQ4 | SK-MEL-28 | Melanoma | 0.15 - 4.30 | |
| SQ5 | SK-MEL-28 | Melanoma | 0.15 - 1.9 | |
| Analogue 23 | Malme-3M | Melanoma | Similar to SQ1 | |
| Analogue 24 | Malme-3M | Melanoma | Similar to SQ1 | |
| Analogue 25 | Malme-3M | Melanoma | Similar to SQ1 | |
| Probe 15 | HCT-116 | Colorectal Carcinoma | 0.25 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the anticancer effects of this compound.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the metabolic activity of cells as an indicator of cell viability.
dot
Protocol:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT Assay only): Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis and Autophagy Markers
Western blotting is employed to detect and quantify specific proteins involved in the apoptotic and autophagic pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-9, cleaved caspase-3, cleaved PARP, LC3B, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence and Confocal Microscopy
This technique is used to visualize the subcellular localization of this compound and the formation of autophagosomes.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a culture dish.
-
Treatment: Treat the cells with this compound for various time points.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).
-
Staining:
-
To visualize autophagosomes, incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI) and/or an endoplasmic reticulum stain.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope. This compound's inherent fluorescence can also be directly observed.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of experimental observations that led to the elucidation of this compound's mechanism of action.
dot
Conclusion and Future Directions
This compound represents a novel class of selective anticancer agents with a well-defined mechanism of action targeting dermcidin. Its ability to induce both autophagocytosis and apoptosis makes it a compelling candidate for further preclinical and clinical development, particularly for melanoma. The development of synthetic analogues with improved solubility and comparable or enhanced activity addresses some of the initial challenges associated with the parent compound.
Future research should focus on:
-
In-depth in vivo studies to evaluate the efficacy and safety of this compound and its analogues in animal models of melanoma and other cancers.
-
Further elucidation of the downstream signaling events following dermcidin binding.
-
Exploration of combination therapies with other anticancer agents to potentially enhance efficacy and overcome drug resistance.
-
Investigation of dermcidin as a potential biomarker for predicting patient response to this compound-based therapies.
References
Seriniquinone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone is a marine-derived natural product isolated from a Gram-positive bacterium of the rare genus Serinicoccus.[1] This symmetrical dimeric naphthoquinone has garnered significant attention in the scientific community for its potent and selective anticancer properties, particularly against melanoma cell lines.[1][2] Its novel mechanism of action, which involves the targeting of a protein not previously modulated by small molecules, presents a promising new avenue for cancer therapeutic development. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and the experimental protocols used to elucidate these properties.
Anticancer Activity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with remarkable selectivity for melanoma.[1][3] Its efficacy has been evaluated in the National Cancer Institute's 60-cell line screen (NCI-60), where it demonstrated a distinct pattern of activity, particularly against melanoma cells. The half-maximal inhibitory concentration (IC50) values for this compound and several of its synthetic analogues have been determined against various cancer cell lines, highlighting the potential for structure-activity relationship (SAR) studies to improve its pharmacological properties.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of this compound (SQ1) and its key analogues against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SQ1) | Malme-3M | Melanoma | 0.05 | |
| SK-MEL-28 | Melanoma | 0.36 | ||
| SK-MEL-19 | Melanoma | 0.06 | ||
| MM200 | Melanoma | 1.4 | ||
| HCT-116 | Colorectal Carcinoma | 1.0 - 1.29 | ||
| MCF7 | Breast Adenocarcinoma | 3.3 | ||
| Analogue SQ2 | SK-MEL-28 | Melanoma | 0.05 - 0.1 | |
| SK-MEL-147 | Melanoma | 0.63 - 1.26 | ||
| HCT-116 | Colorectal Carcinoma | 0.15 | ||
| MCF7 | Breast Adenocarcinoma | 0.19 | ||
| Analogue 23 | Malme-3M | Melanoma | 0.04 | |
| SK-MEL-28 | Melanoma | 0.22 | ||
| HCT-116 | Colorectal Carcinoma | 0.98 | ||
| Analogue 24 | Malme-3M | Melanoma | 0.04 | |
| SK-MEL-28 | Melanoma | 0.25 | ||
| HCT-116 | Colorectal Carcinoma | 1.05 | ||
| Analogue 25 | Malme-3M | Melanoma | 0.05 | |
| SK-MEL-28 | Melanoma | 0.44 | ||
| HCT-116 | Colorectal Carcinoma | 1.97 |
Mechanism of Action
This compound's anticancer activity is attributed to a unique mechanism of action that culminates in programmed cell death. The key molecular target of this compound has been identified as the protein dermcidin (DCD). DCD is a "pro-survival" peptide that is overexpressed in several cancers and is thought to protect cancer cells from apoptosis.
The proposed signaling pathway initiated by this compound is as follows:
-
Cellular Uptake and Localization : this compound, being inherently fluorescent, has been observed to rapidly enter cancer cells and initially localize within the endoplasmic reticulum (ER).
-
Target Engagement : this compound directly binds to and modulates the function of dermcidin (DCD).
-
Induction of Autophagy : Following localization to the ER, this compound transitions to forming autophagosomes. This initiates a process of cytotoxic autophagy, which is confirmed by the conversion of LC3-I to LC3-II, key markers of autophagosome formation.
-
Apoptosis Induction : The autophagic process triggered by this compound ultimately leads to apoptosis. This is mediated through a caspase-9-dependent pathway, evidenced by the cleavage and activation of caspase-9, followed by the cleavage of downstream effector caspases-3 and -7, and the cleavage of poly(ADP-ribose) polymerase (PARP).
Signaling Pathway Diagram
Experimental Protocols
The biological activities of this compound have been characterized through a series of key experiments. The detailed methodologies for these are outlined below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to determine the IC50 values of this compound and its analogues.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound (or its analogues), typically from 10 nM to 100 µM, for a period of 48 to 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition : After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Assay
Western Blotting for Autophagy and Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in autophagy and apoptosis.
-
Cell Lysis : Cells treated with this compound are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for LC3, cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody for a housekeeping protein like actin or GAPDH is used as a loading control.
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Target Identification
This method was used to identify dermcidin as the protein target of this compound.
-
Probe Synthesis : A this compound analogue is synthesized with a tag (e.g., an immunofluorescent probe) that can be recognized by a specific antibody.
-
Cell Lysate Preparation : HCT-116 cells are lysed, and the lysate is pre-cleared with protein A/G agarose beads.
-
Probe Incubation : The pre-cleared lysate is incubated with the tagged this compound probe for several hours at 4°C.
-
Immunoprecipitation : An antibody against the tag is added to the lysate, followed by protein A/G agarose beads to pull down the antibody-probe-protein complex.
-
Washing and Elution : The beads are washed multiple times to remove non-specific binding proteins, and the bound proteins are then eluted.
-
Analysis : The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS).
Antibacterial Activity
While the molecular structure of this compound belongs to the quinone class of compounds, which are known to possess antimicrobial properties, there is currently no published data specifically detailing the antibacterial activity of this compound. The primary focus of research on this natural product has been its potent anticancer effects. Its target, dermcidin, is derived from a protein that is cleaved into antimicrobial peptides on the skin, but this does not directly confer antibacterial activity to this compound itself. Further research is required to investigate and quantify any potential antibacterial or antifungal properties of this compound.
Conclusion
This compound is a promising natural product with a unique and potent anticancer activity, particularly against melanoma. Its mechanism of action, involving the targeting of dermcidin to induce a cascade of autophagy and apoptosis, represents a novel strategy for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its analogues. While its antibacterial properties remain unexplored, the significant cytotoxic profile of this compound warrants further preclinical and clinical development as a potential next-generation anticancer agent.
References
Seriniquinone's Targeted Modulation of Dermcidin: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides an in-depth analysis of the marine natural product seriniquinone and its unique interaction with the dermcidin (DCD) protein. It is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics, particularly for melanoma. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and workflows.
Executive Summary
This compound, a potent and selective anti-melanoma agent isolated from the marine bacterium Serinicoccus, represents a novel class of anti-cancer compounds.[1][2] Its unique mode of action is centered on the direct targeting of dermcidin, a protein with a dual role in innate immunity and cancer cell survival.[1][2][3] Upon entering a cancer cell, this compound localizes to the endoplasmic reticulum and subsequently induces a cascade of events beginning with autophagocytosis and culminating in caspase-9-dependent apoptosis. The expression level of dermcidin within tumor cells directly correlates with the cytotoxic activity of this compound, highlighting its potential as both a therapeutic target and a biomarker for patient selection.
The Target: Dermcidin (DCD)
Dermcidin is a 110-amino acid precursor protein encoded by the DCD gene. It is proteolytically processed into various peptides with distinct biological functions. While initially identified for its role in innate immunity as an antimicrobial peptide secreted in sweat, dermcidin has emerged as a significant factor in oncology. In several cancers, including melanoma, breast, and prostate cancer, dermcidin acts as a "pro-survival" peptide, protecting tumor cells from apoptosis. This oncogenic role makes dermcidin a compelling and novel target for cancer therapy.
The Modulator: this compound
Discovered during a screening of marine bacterial extracts, this compound (dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone) exhibited remarkable in vitro activity and selectivity against melanoma cell lines in the National Cancer Institute's 60-cell line screen. Its planar, polycyclic structure is synthetically accessible, allowing for the generation of analogues with improved solubility and potentially enhanced therapeutic indices. Unlike many quinone-containing compounds, this compound does not appear to function through DNA intercalation or significant redox activity.
Mechanism of Action: Targeting Dermcidin to Induce Cell Death
The interaction between this compound and dermcidin is the critical event initiating a cytotoxic cascade within cancer cells.
-
Cellular Entry and Localization : this compound, which is inherently fluorescent, rapidly enters cancer cells. Within an hour of exposure, it localizes within the endoplasmic reticulum (ER).
-
Induction of Autophagy : Following ER localization, this compound transitions to forming autophagosomes. This is evidenced by the conversion of LC3A-I to LC3A-II and LC3B-I to LC3B-II, key markers of autophagosome formation.
-
Apoptotic Termination : The process of autophagocytosis induced by this compound is cytotoxic and ultimately leads to apoptosis. This is characterized by the cleavage of caspase-9, followed by the cleavage of effector caspases-3 and -7, and poly (ADP-ribose) polymerase (PARP).
The direct binding of this compound to dermcidin has been confirmed through immunoaffinity techniques. This interaction appears to disrupt the pro-survival function of dermcidin, possibly by interfering with its ability to form disulfide-based conjugations with other proteins that would normally be involved in apoptosis.
Figure 1. Proposed signaling pathway of this compound-induced cell death.
Quantitative Data
The cytotoxic activity of this compound and its analogues has been evaluated across various cancer cell lines. The data highlights its potent and selective effect on melanoma cells.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| This compound (SQ1) | Malme-3M | Melanoma | 0.06 | |
| SK-MEL-19 | Melanoma | 0.06 | ||
| SK-MEL-28 (BRAFV600E) | Melanoma | 0.06-0.15 | ||
| SK-MEL-147 (NRASQ61R) | Melanoma | 0.04-1.8 | ||
| MM200 | Melanoma | 1.4 | ||
| HCT-116 | Colon Carcinoma | 1.0 | ||
| MCF7 | Breast Adenocarcinoma | 3.3 | ||
| Analogue SQ2 | SK-MEL-28 (BRAFV600E) | Melanoma | 0.04-1.8 | |
| SK-MEL-147 (NRASQ61R) | Melanoma | 0.04-1.8 | ||
| DCD-1L Peptide | MRSA | Bacteria | IC₉₅: ~6.5 (30 µg/mL) |
Table 1: Summary of In Vitro Activity Data. IC₅₀/IC₉₅ values represent the concentration required to inhibit 50%/95% of cell growth or viability.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on cancer cell viability.
-
Cell Plating : Seed cancer cells (e.g., Malme-3M, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Target Identification via Immunoaffinity Fluorescent (IAF) Pulldown
This method is used to identify the direct binding partners of this compound.
-
Probe Synthesis : Synthesize an IAF probe by chemically modifying this compound to include a linker and a fluorescent tag or affinity handle (e.g., biotin) without disrupting its core bioactive structure.
-
Cell Lysate Preparation : Grow cells (e.g., HCT-116) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Probe Incubation : Incubate the cell lysate with the this compound IAF probe for several hours at 4°C with gentle rotation.
-
Affinity Capture : Add streptavidin-coated magnetic beads (for a biotinylated probe) to the lysate and incubate for 1-2 hours at 4°C to capture the probe and any bound proteins.
-
Washing : Pellet the beads using a magnetic stand and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis : Separate the eluted proteins by SDS-PAGE. Visualize the proteins using silver staining or Coomassie blue. Excise specific bands of interest for identification by LC-MS/MS.
Figure 2. Workflow for identifying this compound's target protein.
Assessment of Autophagy and Apoptosis (Western Blot)
This protocol detects key protein markers to confirm the induction of autophagy and apoptosis.
-
Cell Treatment and Lysis : Treat cells with this compound at various concentrations and time points. Harvest the cells, wash with PBS, and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Autophagy : anti-LC3B (to detect conversion to LC3B-II).
-
Apoptosis : anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP.
-
Loading Control : anti-β-actin or anti-GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression or cleavage.
Conclusion and Future Directions
This compound's unique mechanism of targeting the pro-survival protein dermcidin to induce cytotoxic autophagy and apoptosis in melanoma cells presents a significant opportunity for the development of a new class of anticancer drugs. Its selectivity for melanoma and the potential for dermcidin to serve as a predictive biomarker are particularly compelling. Future research should focus on elucidating the precise molecular interactions between this compound and dermcidin, further exploring the downstream signaling events, and advancing optimized this compound analogues into preclinical and clinical development. The synthesis of more soluble and potent derivatives is a critical next step to realizing the therapeutic potential of this novel pharmacophore.
References
Seriniquinone-Induced Autophagocytosis and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seriniquinone, a marine-derived natural product, has emerged as a potent and selective anti-cancer agent, particularly against melanoma cell lines. Its mechanism of action involves the induction of two distinct but interconnected cell death pathways: autophagocytosis and apoptosis. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and the underlying signaling pathways associated with this compound's cytotoxic effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling network is visualized to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a novel mechanism targeting the cancer-protective protein, dermcidin (DCD).[1][2] Upon cellular entry, this compound initially localizes to the endoplasmic reticulum.[2][3] This is followed by a transition to autophagosomes, initiating a cell death process marked by the activation of autophagocytosis.[1] Ultimately, this process culminates in a caspase-9-dependent apoptotic pathway. The interaction with dermcidin is a key event, as the levels of this protein appear to correlate with the sensitivity of cancer cells to this compound.
Quantitative Data: Cytotoxicity of this compound and Analogues
The cytotoxic activity of this compound (SQ1) and its synthetic analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a particular selectivity towards melanoma cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SQ1) | SK-MEL-19 | Melanoma | 0.06 | |
| Malme-3M | Melanoma | 0.06 | ||
| SK-MEL-28 | Melanoma | 0.3-0.6 | ||
| SK-MEL-147 | Melanoma | 0.89-1.79 | ||
| MM200 | Melanoma | 1.4 | ||
| HCT-116 | Colorectal Carcinoma | 1.0 | ||
| PC-3M | Prostate Carcinoma | >10 | ||
| MCF7 | Breast Adenocarcinoma | 3.3 | ||
| Analogue SQ2 | SK-MEL-28 | Melanoma | 0.05-0.1 | |
| SK-MEL-147 | Melanoma | 0.63-1.26 | ||
| HCT-116 | Colorectal Carcinoma | 0.15-1.9 | ||
| MCF7 | Breast Adenocarcinoma | 0.15-1.9 |
Signaling Pathways
The proposed signaling cascade initiated by this compound is a multi-step process that bridges autophagy and apoptosis.
Figure 1. Proposed signaling pathway of this compound-induced cell death.
Experimental Protocols
Assessment of Autophagy: LC3 Conversion by Western Blot
This protocol is fundamental for monitoring the induction of autophagy through the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II).
Workflow:
Figure 2. Workflow for LC3 conversion analysis by Western blot.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, Malme-3M) at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is often used to represent the extent of autophagy induction.
-
Assessment of Apoptosis: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and -7, to confirm the induction of apoptosis.
Workflow:
References
- 1. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurorabiolabs.com [aurorabiolabs.com]
No Evidence of Serinicoccus-Derived Metabolites with Anti-Cancer Activity in Current Scientific Literature
A comprehensive review of publicly available scientific data reveals a significant gap in the research concerning anti-cancer metabolites derived from the bacterial genus Serinicoccus. Despite extensive searches for primary research articles, reviews, and bioactivity databases, no specific compounds from Serinicoccus have been identified and characterized for their anti-cancer properties.
The genus Serinicoccus, belonging to the family Ornithinimicrobiaceae within the phylum Actinomycetota, is a relatively less studied group of bacteria. While the phylum Actinomycetota is renowned as a prolific source of diverse bioactive natural products, including a vast number of clinically approved anti-cancer drugs, the specific genus Serinicoccus does not appear to have been a focus of anti-cancer drug discovery efforts to date.
Initial searches for "Serinicoccus-derived metabolites with anti-cancer activity" and broader queries including "Serinicoccus bioactivity" did not yield any relevant results. Further investigation into the broader taxonomic families of Intrasporangiaceae and Ornithinimicrobiaceae for anti-cancer compounds also failed to produce specific information linked to Serinicoccus. One publication noted that some species of Serinicoccus are capable of producing phenazines, a class of nitrogen-containing heterocyclic compounds. While some phenazines from other microbial sources have been investigated for various biological activities, there is no literature specifically linking Serinicoccus-derived phenazines to anti-cancer effects.
Consequently, the core requirements of the user's request for an in-depth technical guide—including quantitative data on anti-cancer activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The creation of such a document would be purely speculative and without a factual basis in the current scientific landscape.
It is important for the research and drug development community to be aware of this knowledge gap. The genus Serinicoccus, given its phylogenetic placement within a productive phylum, may represent an untapped resource for novel bioactive compounds. Future bioprospecting and natural product discovery efforts focusing on this genus could potentially unveil metabolites with therapeutic potential, including for oncology.
For researchers, scientists, and drug development professionals interested in microbial-derived anti-cancer agents, it is recommended to focus on more extensively studied genera of Actinomycetota, such as Streptomyces, Micromonospora, or Nocardia, for which a wealth of data on anti-cancer metabolites, their mechanisms of action, and associated experimental methodologies is available.
Should new research on the anti-cancer potential of Serinicoccus-derived metabolites be published, a technical guide as requested could then be compiled. Until such time, the topic remains an open area for future scientific exploration.
Seriniquinone: A Technical Guide to Early Research on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone is a marine-derived natural product that has emerged as a promising candidate in the landscape of targeted cancer therapy.[1][2] Isolated from a rare marine bacterium of the genus Serinicoccus, this naphthoquinone derivative has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[2][3] Early research has illuminated a unique mechanism of action, distinguishing this compound from conventional chemotherapeutic agents and highlighting its potential to address unmet needs in oncology, particularly in the treatment of malignant melanoma.[1]
This technical guide provides an in-depth overview of the foundational preclinical research on this compound. It consolidates key quantitative data, details essential experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this novel therapeutic agent.
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below. These data underscore the potent and selective anti-melanoma activity of this compound.
Table 1: IC50 Values of this compound (SQ1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SK-MEL-19 | Melanoma | 0.06 |
| Malme-3M | Melanoma | 0.06 |
| SK-MEL-28 | Melanoma | 0.3 (at 24h) |
| SK-MEL-147 | Melanoma | 0.89 (at 24h) |
| MM200 | Melanoma | 1.4 |
| HCT-116 | Colorectal Carcinoma | 1.0 |
| MCF7 | Breast Adenocarcinoma | 3.3 |
Table 2: IC50 Values of this compound Analogues in Melanoma Cell Lines
| Compound | SK-MEL-28 IC50 (µM) | SK-MEL-147 IC50 (µM) | Malme-3M IC50 (nM) |
| This compound (SQ1) | 0.3 (at 24h) | 0.89 (at 24h) | 60 |
| Analogue SQ2 | 0.05 (at 24h) | 0.63 (at 24h) | - |
| O-allyl derivative | - | - | 60 |
| N-butylcarbamate derivative | - | - | 60 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound's therapeutic potential.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and its analogues on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogues dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Autophagy Assay (LC3 Conversion by Western Blot)
This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-20%) to resolve LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicated by the appearance of a faster-migrating band. The ratio of LC3-II to a loading control is used to quantify the level of autophagy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and a general workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound evaluation.
References
Methodological & Application
Application Notes and Protocols: Monitoring Seriniquinone-Induced Autophagy via Western Blot Analysis of LC3-II Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone, a natural product isolated from the marine bacterium genus Serinicoccus, has demonstrated potent and selective anticancer activity, particularly against melanoma cell lines.[1][2] Its mechanism of action involves the induction of autophagocytosis, a cellular self-degradation process, which is initiated within hours of treatment.[1][2] A key biochemical hallmark of autophagy is the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II).[3] This conversion is a reliable indicator of autophagosome formation and can be effectively monitored by Western blot analysis. This document provides a detailed protocol for the detection of this compound-induced LC3-II conversion in cancer cell lines.
Signaling Pathway and Experimental Rationale
This compound treatment of cancer cells, such as the HCT-116 colon carcinoma and Malme-3M melanoma lines, has been shown to result in a dose-dependent increase in the levels of LC3A-II and LC3B-II. This indicates that this compound treatment compromises autophagosome maturation, leading to the accumulation of these markers. The underlying mechanism involves this compound localizing to the endoplasmic reticulum and subsequently promoting the formation of autophagosomes. By quantifying the conversion of LC3-I to LC3-II, researchers can assess the autophagic response to this compound treatment.
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Protocol: Western Blot for LC3-II Conversion
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect LC3-I and LC3-II.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | (As available) | - |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Primary Antibody: Rabbit anti-LC3A/B | Cell Signaling Technology | 4108 |
| Primary Antibody: Mouse anti-β-actin | Cell Signaling Technology | 3700 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 |
| PVDF Membrane (0.22 µm) | Millipore | ISEQ00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Tris-Glycine Gels (15%) | Bio-Rad | 4561086 |
Experimental Workflow
References
Application Notes and Protocols for qPCR Analysis of Dermcidin Expression Following Seriniquinone Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus, has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[1][2] Its mechanism of action involves the direct targeting of the pro-survival protein dermcidin (DCD), leading to the induction of autophagocytosis and subsequent caspase-9-dependent apoptosis.[1][3][4] A key molecular event following this compound exposure is the significant upregulation of dermcidin (DCD) mRNA. This makes quantitative real-time PCR (qPCR) a critical tool for studying the cellular response to this compound and for the development of therapeutics targeting the dermcidin pathway.
These application notes provide a detailed protocol for the analysis of DCD gene expression in melanoma cell lines treated with this compound, including experimental design, step-by-step procedures for cell culture, RNA extraction, reverse transcription, qPCR, and data analysis.
Data Presentation
The following tables summarize the quantitative data on the fold change in dermcidin (DCD) mRNA expression in melanoma cell lines following a 24-hour exposure to this compound (SQ1) and its analog, SQ2.
Table 1: Upregulation of Dermcidin (DCD) mRNA in SK-MEL-28 Melanoma Cells
| Compound | Concentration (µM) | Mean Fold Change in DCD mRNA |
| This compound (SQ1) | 0.3 | ~2 |
| This compound (SQ1) | 0.6 | ~20 |
| SQ2 | 0.1 | ~3 |
Table 2: Upregulation of Dermcidin (DCD) mRNA in SK-MEL-147 Melanoma Cells
| Compound | Concentration (µM) | Mean Fold Change in DCD mRNA |
| This compound (SQ1) | 1.8 | ~2 |
| SQ2 | 1.2 | ~8 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of melanoma cell lines and subsequent treatment with this compound.
Materials:
-
Human melanoma cell lines (e.g., SK-MEL-28, SK-MEL-147)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture melanoma cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density of 2.5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations for treatment will vary depending on the cell line (refer to Table 1 and 2 for guidance). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or the DMSO vehicle control.
-
Incubate the plates for 24 hours.
-
After incubation, proceed immediately to RNA extraction.
RNA Extraction and Reverse Transcription
This protocol outlines the extraction of total RNA from cultured cells and the subsequent synthesis of complementary DNA (cDNA).
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT)s)
-
Thermal cycler
Procedure:
RNA Extraction (using TRIzol):
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Reverse Transcription:
-
Follow the manufacturer's protocol for the reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
Combine the RNA, primers, and RNase-free water, and incubate at 65°C for 5 minutes to denature the RNA.
-
Place on ice for at least 1 minute.
-
Add the reverse transcription master mix (containing buffer, dNTPs, and reverse transcriptase).
-
Incubate as recommended by the manufacturer (e.g., 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes).
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
This protocol details the setup and execution of a SYBR Green-based qPCR assay to quantify DCD mRNA levels.
Materials:
-
cDNA from the reverse transcription step
-
SYBR Green qPCR master mix (2x)
-
Forward and reverse primers for human DCD (10 µM stock)
-
Forward Primer: 5'-GGTTAGCCAGACAGGCACCAAA-3'
-
Reverse Primer: 5'-CACGCTTTCTAGATCTTCGACTG-3'
-
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB) (10 µM stock)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Dilute the cDNA template 1:5 or 1:10 in nuclease-free water.
-
Prepare the qPCR reaction mix on ice. For each reaction, combine:
-
10 µL SYBR Green qPCR Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL Diluted cDNA
-
Total Volume: 20 µL
-
-
Set up reactions in triplicate for each sample and each gene (DCD and reference gene). Include no-template controls (NTC) for each primer set.
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument and run the following cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: (Follow instrument-specific instructions)
-
Data Analysis (ΔΔCt Method)
The relative expression of the DCD gene will be calculated using the comparative Ct (ΔΔCt) method.
Steps:
-
Calculate the ΔCt for each sample: ΔCt = Ct (DCD) - Ct (Reference Gene)
-
Calculate the ΔΔCt: ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (Vehicle control sample)
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt)
Visualizations
Caption: Experimental Workflow for qPCR Analysis.
Caption: this compound's Proposed Signaling Pathway.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma [mdpi.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Seriniquinone Analogues with Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seriniquinone, a marine-derived natural product, has demonstrated potent and selective anticancer activity, particularly against melanoma cell lines. Its therapeutic potential, however, is hampered by poor aqueous solubility. This document provides detailed application notes and protocols for the synthesis of this compound analogues with improved solubility profiles. The methodologies described herein focus on strategic chemical modifications, including the introduction of solubilizing side chains and the development of prodrugs, to enhance the druglike properties of this promising pharmacophore. Quantitative solubility data for key analogues are presented, alongside detailed experimental procedures and visualizations of the synthetic workflow and the compound's mechanism of action.
Introduction
This compound is a potent cytotoxic agent that induces cell death through a unique mechanism involving the targeting of dermcidin (DCD), a protein implicated in cancer cell survival.[1][2] The interaction of this compound with DCD leads to the induction of autophagy and apoptosis in cancer cells.[1][3] Despite its promising biological activity, the clinical development of this compound has been challenging due to its very low solubility in both aqueous and organic media.[4] To address this limitation, medicinal chemistry efforts have focused on the synthesis of analogues with modified physicochemical properties. These efforts aim to retain or enhance the potent anticancer activity while significantly improving solubility to facilitate formulation and in vivo studies.
This document outlines proven strategies and detailed protocols for the synthesis of this compound analogues with enhanced solubility.
Data Presentation: Solubility of this compound Analogues
The following table summarizes the amorphous solubility of this compound and several of its synthetic analogues, demonstrating the impact of chemical modifications on this critical property.
| Compound Number | Structure / Modification | Amorphous Solubility (S) (µg/mL) at pH 6.5 or 7.2 | Fold Improvement vs. This compound (1) | Reference |
| 1 | This compound | 0.023 | 1 | |
| 2 | Furanyl analogue | 0.04 | ~1.7 | |
| 3 | Pyrrolyl analogue | 0.03 | ~1.3 | |
| 4 | Quinoline analogue | 0.05 | ~2.2 | |
| 9a/9b | Carboxylic acid side-chain | 15 | ~652 | |
| 11a/11b | Amide side-chain | 12 | ~522 | |
| 23 | Phenol analogue | 2 | ~87 | |
| 24 | Carbamate prodrug | 0.3 | ~13 | |
| 25 | Methyl ether analogue | 10 | ~435 |
Experimental Protocols
The following protocols describe the synthesis of key this compound analogues with improved solubility, based on established literature procedures.
General Synthetic Workflow
The overall strategy for synthesizing soluble this compound analogues often involves a multi-step process that allows for the introduction of various functional groups. A representative workflow is depicted below.
References
- 1. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advance of this compound Analogues as Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging the Fluorescent Properties of Seriniquinone for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus, has emerged as a potent and selective anticancer agent, particularly against melanoma.[1][2] A key feature of this compound is its intrinsic fluorescence, which enables its use as an imaging agent to study its own cellular uptake, subcellular localization, and mechanism of action without the need for external fluorescent labels.[1][3][4] These application notes provide a comprehensive overview of the fluorescent properties of this compound and detailed protocols for its use in cellular imaging studies.
Fluorescent Properties of this compound
This compound exhibits a broad fluorescence spectrum, making it suitable for detection with standard fluorescence microscopy equipment. Its key spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maxima | 250 nm, 289 nm, 342 nm | |
| Emission Range | 490 nm - 680 nm (broad) | |
| Observed Fluorescence | Green-Red |
Applications in Cellular Imaging
The inherent fluorescence of this compound allows for real-time visualization of its journey into and within cancer cells. Studies have successfully employed fluorescence microscopy to track its subcellular localization, providing critical insights into its biological activity.
Key Findings from Imaging Studies:
-
Rapid Cellular Uptake: this compound is readily taken up by cancer cells, with its fluorescence detectable within minutes of incubation.
-
Initial Localization to the Endoplasmic Reticulum (ER): Within the first hour of treatment, this compound primarily localizes to the endoplasmic reticulum.
-
Translocation to Autophagosomes: Following its initial localization in the ER, this compound is observed to transition into forming autophagosomes as the cell begins to undergo autophagocytosis, typically within 6 hours.
Experimental Protocols
The following are detailed protocols for utilizing this compound in fluorescence microscopy studies to investigate its subcellular localization and induced autophagy.
Protocol 1: Subcellular Localization of this compound in Cancer Cells
Objective: To visualize the time-dependent subcellular localization of this compound in live cancer cells using confocal fluorescence microscopy.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116 colon carcinoma, Malme-3M melanoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Glass-bottom imaging dishes or chamber slides
-
ER-Tracker™ Blue-White DPX (for ER co-localization)
-
DAPI (4',6-diamidino-2-phenylindole) (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the this compound-containing medium.
-
Time-Course Imaging:
-
Early Time Points (0-1 hour): Immediately after adding this compound, begin imaging the cells. To confirm ER localization, add ER-Tracker™ Blue-White DPX to the medium according to the manufacturer's instructions approximately 30 minutes before imaging.
-
Later Time Points (1-24 hours): Image the cells at various time points (e.g., 1, 3, 6, 12, and 24 hours) to observe the dynamic changes in this compound's localization.
-
-
Nuclear Counterstaining (Optional): For endpoint imaging, cells can be fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with DAPI to visualize the nucleus.
-
Image Acquisition:
-
Use a confocal microscope equipped with appropriate lasers and filters for this compound (e.g., excitation at ~340 nm or ~405 nm for the lower excitation peak, emission collected between 490-680 nm), ER-Tracker™ (e.g., excitation at ~374 nm, emission at ~430-640 nm), and DAPI (e.g., excitation at ~358 nm, emission at ~461 nm).
-
Acquire images with appropriate settings to avoid signal saturation and phototoxicity.
-
Visualization of Experimental Workflow:
Protocol 2: Imaging this compound-Induced Autophagy
Objective: To visualize the co-localization of this compound with autophagosomes using a specific autophagy marker.
Materials:
-
All materials from Protocol 1
-
Monodansylcadaverine (MDC) or another autophagosome stain (e.g., CYTO-ID® Autophagy Detection Kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Treat cells with this compound for a duration known to induce autophagy (e.g., 6-24 hours).
-
Autophagosome Staining:
-
Approximately 10-15 minutes before imaging, add MDC to the cell culture medium at a final concentration of 50 µM.
-
Incubate at 37°C.
-
-
Image Acquisition:
-
Wash the cells with fresh, pre-warmed medium.
-
Immediately image the cells using a confocal microscope.
-
Use appropriate filter sets for this compound (as in Protocol 1) and MDC (e.g., excitation at ~355 nm, emission at ~512 nm).
-
Observe the co-localization of the green-red fluorescence of this compound with the green fluorescence of MDC in vesicular structures, indicating the presence of this compound within autophagosomes.
-
This compound's Mechanism of Action: A Visualized Pathway
This compound exerts its anticancer effects by targeting the protein dermcidin (DCD), which leads to the induction of autophagy and subsequent apoptosis. The intrinsic fluorescence of this compound has been instrumental in elucidating this pathway.
Quantitative Data Summary
The cytotoxic activity of this compound and its analogues has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (SQ1) | SK-MEL-19 (Melanoma) | 0.06 | |
| This compound (SQ1) | MM200 (Melanoma) | 1.4 | |
| This compound (SQ1) | MCF7 (Breast Adenocarcinoma) | 3.3 | |
| This compound (SQ1) | HCT-116 (Colorectal Carcinoma) | 1.0 | |
| SQ2 (Analogue) | Melanoma Cells | 0.04 - 1.8 | |
| SQ2 (Analogue) | MCF7 and HCT-116 | 0.15 - 1.9 |
Conclusion
This compound's inherent fluorescent properties provide a powerful, built-in tool for studying its pharmacodynamics at the cellular level. The protocols outlined here offer a framework for researchers to utilize this unique characteristic to investigate its mechanism of action, evaluate drug delivery, and potentially screen for new analogues with improved therapeutic profiles. The ability to directly visualize this compound's interaction with cancer cells underscores its potential as both a therapeutic and a research tool in the development of novel anticancer strategies.
References
- 1. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Application of Seriniquinone in BRAF and NRAS Mutant Melanoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus sp., has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[1][2] This activity is of particular interest as it extends to melanoma cell lines harboring common driver mutations in the BRAF and NRAS genes, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Dysregulation of the MAPK pathway is a hallmark of melanoma, with BRAF mutations (such as V600E) present in approximately 50% of cases and NRAS mutations in about 20%.[3] While targeted therapies against BRAF and MEK have shown clinical benefit, the development of resistance is a significant challenge. This compound presents a novel therapeutic avenue as its mechanism of action appears to be independent of the BRAF/NRAS mutational status.
The primary molecular target of this compound has been identified as dermcidin (DCD), a protein implicated in cell survival and tumorigenesis. By modulating dermcidin, this compound triggers a cascade of cellular events culminating in cancer cell death through the induction of autophagy and apoptosis. This unique mechanism of action makes this compound a promising candidate for further investigation and development as a therapeutic agent for malignant melanoma.
These application notes provide a summary of the effects of this compound and its more soluble analogue, SQ2, on BRAF and NRAS mutant melanoma cell lines, along with detailed protocols for key in vitro experiments.
Data Presentation
The cytotoxic effects of this compound (SQ1) and its analogue (SQ2) have been evaluated in various melanoma cell lines, including the BRAF V600E mutant SK-MEL-28 and the NRAS Q61R mutant SK-MEL-147. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: IC50 Values of this compound (SQ1) in Melanoma Cell Lines
| Cell Line | Mutation Status | 24h (µM) | 48h (µM) | 72h (µM) |
| SK-MEL-28 | BRAF V600E | 0.60 | 0.20 | 0.10 |
| SK-MEL-147 | NRAS Q61R | 1.79 | 0.35 | 0.12 |
Data compiled from published studies.
Table 2: IC50 Values of this compound Analogue (SQ2) in Melanoma Cell Lines
| Cell Line | Mutation Status | 24h (µM) | 48h (µM) | 72h (µM) |
| SK-MEL-28 | BRAF V600E | 0.10 | 0.08 | 0.05 |
| SK-MEL-147 | NRAS Q61R | 1.26 | 0.15 | 0.11 |
Data compiled from published studies. SQ2 demonstrates improved solubility and, in some instances, greater potency compared to SQ1.
Mandatory Visualizations
Caption: this compound signaling pathway in melanoma cells.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SK-MEL-28 (BRAF V600E mutant)
-
SK-MEL-147 (NRAS Q61R mutant)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on melanoma cell lines.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound (SQ1) and/or SQ2 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Clonogenic Assay
This assay assesses the long-term proliferative capacity of melanoma cells after treatment with this compound.
-
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 500-1000 cells/well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24 hours.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
-
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in autophagy and apoptosis.
-
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (for autophagy)
-
Rabbit anti-cleaved Caspase-3 (for apoptosis)
-
Rabbit anti-cleaved PARP (for apoptosis)
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (typical dilutions: 1:1000 for LC3B and cleaved Caspase-3/PARP, 1:5000 for β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system. The conversion of LC3-I to LC3-II (a lower molecular weight band) is indicative of autophagy induction. The appearance of cleaved Caspase-3 and cleaved PARP fragments indicates apoptosis.
-
References
Application Notes and Protocols for a Seriniquinone-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of a Seriniquinone-based drug delivery system. The protocols outlined below cover the formulation of this compound into polymeric nanoparticles and a lipid-based liquid crystalline phase for topical delivery, as well as methods for their characterization and in vitro efficacy assessment.
Introduction
This compound, a marine-derived natural product, has demonstrated potent and selective cytotoxic activity against various cancer cell lines, particularly melanoma.[1][2][3][4] Its mechanism of action involves the inhibition of the anti-apoptotic protein dermcidin, leading to the induction of both autophagy and apoptosis.[1] A significant challenge in the clinical translation of this compound is its poor aqueous solubility. To overcome this limitation, formulation into drug delivery systems is essential. This document details protocols for two such systems: poly(lactic-co-glycolic acid) (PLGA) nanoparticles for systemic delivery and a phosphatidylcholine-based lamellar liquid crystalline phase for topical applications.
Data Presentation
The following tables summarize exemplary quantitative data for the characterization of this compound-loaded nanoparticles. Note that these values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Typical Range | Characterization Technique |
| Particle Size (z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | 70 - 90% | UV-Vis Spectroscopy |
| Drug Loading (%) | 5 - 15% | UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles (pH 7.4)
| Time (hours) | Cumulative Release (%) |
| 1 | 15 ± 2 |
| 4 | 35 ± 3 |
| 8 | 55 ± 4 |
| 12 | 70 ± 5 |
| 24 | 85 ± 6 |
| 48 | 95 ± 5 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the nanoprecipitation method, suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into 20 mL of the aqueous PVA solution under moderate magnetic stirring (approximately 600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the resulting nanoemulsion for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at 40°C under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.
Protocol 2: Formulation of a this compound-Based Phosphatidylcholine Lamellar Liquid Crystalline Phase for Topical Delivery
This protocol is based on principles for forming multilamellar liquid crystal phases with phosphatidylcholine for enhanced topical drug delivery.
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg lecithin)
-
Propylene glycol
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer or sonicator
Procedure:
-
Phosphatidylcholine Dispersion: Disperse 10 g of phosphatidylcholine in 40 mL of a 1:1 (v/v) mixture of propylene glycol and ethanol.
-
Hydration: Slowly add 50 mL of PBS (pH 7.4) to the lipid dispersion while homogenizing or sonicating until a homogenous, viscous, and opalescent formulation is formed. This process facilitates the formation of a multilamellar liquid crystalline phase.
-
Drug Incorporation: Dissolve 100 mg of this compound in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane) and add it to the prepared liquid crystalline base with continuous mixing until a uniform dispersion is achieved.
-
Solvent Removal: Gently evaporate the solvent used to dissolve the this compound under a stream of nitrogen or by gentle warming.
-
Final Formulation: The resulting formulation should be a stable, semi-solid cream suitable for topical application. Store in an airtight container at 4°C.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Resuspend the nanoparticle pellet in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the z-average particle size, PDI, and zeta potential.
-
3.2 Encapsulation Efficiency and Drug Loading
-
Method: UV-Vis Spectroscopy.
-
Procedure:
-
Quantify total drug: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., acetone) to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify unencapsulated drug: Analyze the supernatant collected after the first centrifugation step (Protocol 1, Step 5).
-
Measure the absorbance of the solutions at the maximum wavelength of this compound and calculate the concentration using a standard curve.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
-
Method: Dialysis Bag Method.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Place the dispersion in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using UV-Vis spectroscopy or HPLC.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of the this compound formulations against cancer cell lines.
Materials:
-
Cancer cell line (e.g., melanoma cell line A375)
-
Complete cell culture medium
-
This compound formulations (free drug and nanoparticle suspension)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Visualization of Pathways and Workflows
This compound-Induced Cell Death Signaling Pathway
This compound exerts its anticancer effect by targeting dermcidin, which leads to the induction of two key cell death pathways: autophagy and apoptosis. The apoptotic pathway is initiated through a caspase-9 dependent mechanism.
Caption: this compound-induced signaling cascade.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of this compound-loaded PLGA nanoparticles.
Caption: Nanoparticle formulation workflow.
References
- 1. pnas.org [pnas.org]
- 2. Advance of this compound Analogues as Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Seriniquinone Bioavailability for In Vivo Research
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Seriniquinone and facing challenges with its poor water solubility for in vivo applications. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful formulation of this compound for preclinical studies.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low this compound Solubility in Common Solvents | This compound is a highly lipophilic molecule with a reported aqueous solubility of only 0.06 µM.[1] It also exhibits limited solubility in many common organic solvents.[1] | For initial stock solutions for in vitro work, Dimethyl Sulfoxide (DMSO) is commonly used. For formulation development, consider solvents such as acetone, dichloromethane, or ethyl acetate where hydrophobic compounds tend to have better solubility. A systematic solubility study in a range of pharmaceutically acceptable solvents is recommended to identify the optimal solvent for your chosen formulation strategy. |
| Poor Drug Loading or Encapsulation Efficiency in Nanoparticles | - Suboptimal formulation parameters (e.g., polymer concentration, drug-to-polymer ratio, solvent/antisolvent system).- Inefficient mixing during nanoparticle formation.- Drug precipitation during the formulation process. | - Optimize Drug-to-Polymer Ratio: Start with a lower ratio and incrementally increase it. A typical starting point is 1:10 (Drug:Polymer).- Solvent Selection: Ensure this compound is fully dissolved in the organic phase before emulsification or nanoprecipitation.- Surfactant/Stabilizer Concentration: Adjust the concentration of stabilizers like PVA or Poloxamer 188 to effectively coat the nanoparticle surface and prevent drug leakage. |
| Inconsistent Nanoparticle Size or High Polydispersity Index (PDI) | - Inconsistent energy input during homogenization or sonication.- Fluctuations in temperature during formulation.- Inappropriate stirring speed or addition rate of the organic phase. | - Homogenization/Sonication: Use a calibrated homogenizer or sonicator and maintain consistent parameters (time, power). Perform the process in an ice bath to control temperature.- Stirring: Employ a magnetic stirrer with a consistent and optimized stirring rate.- Microfluidics: For highly reproducible and monodisperse nanoparticles, consider using a microfluidic-based formulation approach. |
| Nanoparticle Aggregation Upon Storage | - Insufficient surface stabilization.- Inappropriate storage buffer or temperature.- Zeta potential close to neutral. | - Surface Coating: Ensure adequate concentration of a stabilizer (e.g., PEG-PLGA, Poloxamer 188) to provide steric hindrance.- Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure electrostatic repulsion. This can be modulated by the choice of polymer and stabilizer.- Lyophilization: For long-term storage, lyophilize the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose). |
| Low In Vivo Efficacy Despite Successful Formulation | - Poor drug release from the nanoparticle matrix at the target site.- Rapid clearance of nanoparticles by the reticuloendothelial system (RES).- Insufficient dose administration. | - Release Profile: Characterize the in vitro drug release profile under physiological conditions (pH 7.4). If release is too slow, consider using a lower molecular weight polymer or a different polymer composition.- Stealth Coating: Incorporate polyethylene glycol (PEG) into your formulation (e.g., use PLGA-PEG) to create a "stealth" coating that reduces RES uptake and prolongs circulation time.- Dose-Response Study: Conduct a dose-escalation study in your animal model to determine the optimal therapeutic dose of the nanoformulation. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound's water solubility so low?
A1: this compound is a natural product with a highly hydrophobic chemical structure, making it poorly soluble in aqueous environments.[1] Its low water solubility (0.06 µM) is a significant barrier to its preclinical development in animal models.[1]
Q2: What are the most promising strategies to improve this compound's solubility for in vivo studies?
A2: Nanotechnology-based formulations have shown significant promise for lipophilic drugs like this compound.[2] Specifically, encapsulation within biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles has been successfully used to enable in vivo studies of this compound. Other potential strategies include the use of nanosuspensions, solid lipid nanoparticles, and polymeric micelles.
Q3: What is the mechanism of action of this compound?
A3: this compound induces cancer cell death through a unique mechanism involving the targeting of the protein dermcidin. This interaction triggers autophagocytosis, which then leads to a caspase-9-dependent apoptotic pathway.
Q4: How can I characterize the this compound-loaded nanoparticles?
A4: A comprehensive characterization of your nanoparticle formulation is crucial. Key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and stability.
-
Morphology: Using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Using a validated analytical method like HPLC to quantify the amount of this compound in the nanoparticles.
-
In Vitro Drug Release: To understand the release kinetics of this compound from the nanoparticles over time in a physiologically relevant buffer.
Q5: Are there any commercially available formulations of this compound?
A5: Currently, there are no commercially available pharmaceutical formulations of this compound. It is primarily available for research purposes.
Data Presentation: Physicochemical Properties of Hydrophobic Drug-Loaded PLGA Nanoparticles
The following tables summarize typical physicochemical characteristics of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with hydrophobic drugs, including quinone-based compounds similar to this compound. This data can serve as a benchmark for your formulation development.
Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential
| Formulation | Drug | Polymer | Average Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| NP1 | Docetaxel | PLGA | 123.6 ± 9.5 | 0.245 ± 0.041 | -28.3 ± 1.2 | |
| NP2 | Docetaxel | PLGA-PEG | 186.7 ± 2.9 | 0.103 ± 0.100 | -25.9 ± 3.5 | |
| NP3 | Thymoquinone | PLGA | 147.2 ± 0.4 | 0.142 ± 0.017 | +22.1 ± 1.1 | |
| NP4 | Capecitabine | PLGA | 144.5 ± 2.5 | N/A | -14.8 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| NP1 | Docetaxel | 0.56 ± 0.02 | 37.25 ± 1.60 | |
| NP2 | Docetaxel | 0.89 ± 0.01 | 59.30 ± 0.70 | |
| NP3 | Thymoquinone | N/A | 96.81 ± 0.05 | |
| NP4 | Capecitabine | 16.98 ± 0.7 | 88.4 ± 0.17 | |
| NP5 | Thymoquinone | N/A | 62 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA and 5 mg of this compound.
-
Dissolve both components in 2 mL of dichloromethane in a glass vial. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring. Allow to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the PVA solution under constant stirring (e.g., 600 rpm) on a magnetic stirrer.
-
Immediately after the addition of the organic phase, homogenize the mixture using a probe sonicator at 40% amplitude for 2 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35°C).
-
Alternatively, leave the emulsion stirring overnight in a fume hood to allow for solvent evaporation.
-
-
Nanoparticle Collection and Washing:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the washing step twice to remove excess PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.
-
For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% w/v trehalose).
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Dilute an aliquot of the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
-
Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Determine the concentration of this compound using a validated HPLC method with a standard curve.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: Signaling pathway of this compound-induced cell death.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for this compound nanoparticle formulation and characterization.
Troubleshooting Logic for Poor Drug Loading
Caption: Troubleshooting logic for low drug loading in nanoparticles.
References
Technical Support Center: Overcoming Seriniquinone Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Seriniquinone precipitation in cell culture media.
Troubleshooting Guides
Precipitation of this compound upon dilution of a Dimethyl Sulfoxide (DMSO) stock solution into aqueous cell culture media is a common issue stemming from its low aqueous solubility.[1] This guide provides a systematic approach to diagnose and resolve this problem.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step guide to identifying and resolving this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with very low aqueous solubility.[1] Precipitation, often appearing as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the aqueous environment of cell culture media. This is due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for dissolving this compound is 100% anhydrous DMSO.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[4] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.
Q4: How can I prevent this compound precipitation during my experiments?
A4: Several strategies can help prevent precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform serial dilutions. For example, create an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature changes can affect solubility.
-
Gentle Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid and even dispersion.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the maximum soluble concentration of this compound in your specific media. Try using a lower final concentration in your experiments.
Q5: Could components of my cell culture media be causing the precipitation?
A5: Yes, different media formulations contain varying concentrations of salts, amino acids, and proteins that can interact with this compound and affect its solubility. If you continue to experience issues, you may need to empirically determine the maximum soluble concentration in your specific medium using the protocol provided below.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Aqueous Solubility | 0.06 µM | Extremely low, highlighting the need for careful handling in aqueous solutions. |
| Solubility in DMSO | 5 mg/mL | A common solvent for creating high-concentration stock solutions. |
| IC50 in Melanoma Cell Lines | 0.06 µM to 1.4 µM | Varies depending on the specific cell line. |
| IC50 in other Cancer Cell Lines | 1.0 µM (HCT-116) to 3.3 µM (MCF7) | Generally less potent in non-melanoma cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. For a 1 mL 10 mM stock solution of this compound (Molecular Weight: 344.34 g/mol ), weigh 3.44 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with 5% CO2
-
Light microscope
Methodology:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
For a more detailed examination, transfer a small aliquot of each solution to a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration of this compound under these specific conditions.
Signaling Pathway
This compound induces cell death by targeting the protein dermcidin, which leads to the activation of autophagy and a caspase-9-dependent apoptotic pathway.
Caption: this compound signaling pathway leading to cell death.
References
Troubleshooting inconsistent results in Seriniquinone experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seriniquinone. Our aim is to help you address common challenges and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Question 1: I'm observing variable IC50 values for this compound in my cell viability assays. What could be the cause?
Answer: Inconsistent IC50 values for this compound are often linked to its poor solubility.[1][2] Several factors in compound handling and preparation can contribute to this variability:
-
Precipitation: this compound is known to be poorly soluble in aqueous media.[2][3] It may precipitate out of solution, especially at higher concentrations or during storage, leading to a lower effective concentration in your assay.
-
Solvent Effects: The choice and final concentration of the solvent (e.g., DMSO) can impact cell health and compound solubility. Ensure the final solvent concentration is consistent across all experiments and is at a level non-toxic to your cells.
-
Storage Conditions: Improper storage of this compound stock solutions can lead to degradation or precipitation. Store stocks at -20°C or -80°C and avoid repeated freeze-thaw cycles. Some analogs of this compound have demonstrated good stability in solid state and in PBS at room temperature for extended periods.[4]
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your this compound solutions for any signs of precipitation. If precipitation is observed, try gentle warming and vortexing to redissolve the compound.
-
Solubility Enhancement: Consider using solubility-enhancing excipients or preparing fresh dilutions for each experiment from a concentrated stock.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as your test conditions to account for any solvent-induced effects.
Question 2: My this compound powder is difficult to dissolve. What is the recommended procedure for preparing stock solutions?
Answer: Due to its lipophilic nature, dissolving this compound requires a suitable organic solvent.
Recommended Protocol for Stock Solution Preparation:
-
Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Warm the vial gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Visually confirm that no solid particles are present.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Design and Execution
Question 3: I am not observing the expected induction of autophagy or apoptosis in my experiments. What are the potential reasons?
Answer: The cellular response to this compound, including autophagy and apoptosis, can be cell-line dependent and influenced by experimental conditions.
-
Cell Line Specificity: this compound's activity is selective, with melanoma cell lines showing particular sensitivity. The expression level of its target, dermcidin (DCD), can influence the cellular response.
-
Treatment Duration and Concentration: The induction of autophagy and apoptosis are time and concentration-dependent. Sub-optimal concentrations or insufficient treatment times may not trigger a detectable response.
-
Assay Sensitivity: The method used to detect autophagy (e.g., LC3-II conversion) or apoptosis (e.g., caspase cleavage, PARP cleavage) may not be sensitive enough to detect subtle changes.
Troubleshooting Steps:
-
Cell Line Verification: Confirm the expression of dermcidin in your chosen cell line if possible.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal conditions for observing the desired effects in your specific cell model.
-
Positive Controls: Include a known inducer of autophagy (e.g., rapamycin) or apoptosis (e.g., staurosporine) as a positive control to validate your assay.
Question 4: I am seeing high background fluorescence in my imaging experiments with this compound. How can I mitigate this?
Answer: this compound itself is a fluorescent molecule, which can interfere with imaging-based assays.
Mitigation Strategies:
-
Wavelength Selection: Choose fluorescent dyes for your assay that have excitation and emission spectra distinct from that of this compound to minimize spectral overlap.
-
Control for Autofluorescence: Include an unstained, this compound-treated control group to measure the compound's intrinsic fluorescence. This can be subtracted from the total fluorescence signal.
-
Wash Steps: Ensure adequate washing steps are included in your protocol to remove any unbound this compound before imaging.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (SQ1) and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (SQ1) | SK-MEL-19 | 0.06 | |
| MM200 | 1.4 | ||
| MCF7 (Breast) | 3.3 | ||
| HCT-116 (Colon) | 1.0 | ||
| Analog SQ2 | Melanoma Cells | 0.04 - 1.8 | |
| MCF7 (Breast) | 0.15 - 1.9 | ||
| HCT-116 (Colon) | 0.15 - 1.9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Autophagy and Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Strategies to enhance the stability of Seriniquinone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seriniquinone. The information addresses common challenges related to the compound's stability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (SQ1) is precipitating out of solution. What can I do?
A1: this compound is known for its poor solubility in both aqueous and organic media, which is a primary cause of precipitation.[1] Consider the following strategies:
-
Solvent Selection: While challenging, ensure you are using a solvent in which this compound has the highest possible solubility. Due to its low solubility, even in DMSO, preparing highly concentrated stock solutions is difficult.[2]
-
Use of Analogues: If your experimental design permits, consider using a more soluble synthetic analogue of this compound. Several analogues have been developed with improved solubility while retaining biological activity.[3][4][5]
-
Formulation Strategies: For in vivo or cell-based assays, consider formulating this compound into a delivery system such as a nanoformulation to improve its apparent solubility and stability in aqueous environments.
Q2: I am observing a change in the color of my this compound solution over time. What does this indicate?
A2: A color change in solutions containing quinone-based compounds can indicate degradation, often due to oxidation. Quinones are redox-active molecules susceptible to changes in their chemical structure when exposed to certain environmental conditions. To mitigate this:
-
Protect from Light: Store this compound solutions in amber vials or otherwise protected from light, as light can accelerate the degradation of quinone compounds.
-
Control pH: The stability of quinones can be pH-dependent. They are generally more stable in acidic conditions and may degrade in neutral to alkaline pH. Ensure your buffer system is appropriate and monitor the pH of your solution.
-
Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation. Common antioxidants used to stabilize similar compounds include citric acid or sulfites. However, the compatibility of any antioxidant with your specific experimental setup must be validated.
Q3: How can I improve the stability of this compound for long-term storage?
A3: For long-term storage, it is best to store this compound as a solid in a tightly sealed container, protected from light at a low temperature (e.g., -20°C). For solutions, long-term stability is challenging. If you must store solutions, use an appropriate solvent, protect from light, and store at -80°C. However, it is highly recommended to prepare fresh solutions for each experiment. Some more stable synthetic analogues have been shown to retain purity for extended periods in solution.
Q4: Are there any chemical modifications I can make to this compound to improve its stability?
A4: Yes, medicinal chemistry efforts have led to the synthesis of this compound analogues with improved "druglike" properties, including solubility and stability. Two primary strategies have been employed:
-
Side-Chain Derivatization: Modification of the this compound core with various side chains has been shown to improve solubility.
-
Prodrug Approach: A tetra-acetate hydroquinone form of this compound has been developed as a prodrug. This compound is more stable and is converted to the active this compound within the cell. This strategy can be particularly useful for improving bioavailability in cell-based and in vivo studies.
Q5: What is the mechanism of action of this compound, and how might degradation affect its activity?
A5: this compound's primary mechanism of action involves targeting the protein dermcidin (DCD). This interaction leads to the induction of autophagy and subsequent caspase-9-dependent apoptosis in cancer cells. Degradation of the this compound molecule would alter its chemical structure, likely preventing it from binding to dermcidin and thereby abolishing its cytotoxic activity. Therefore, ensuring the stability of this compound in your experimental solutions is critical for obtaining reliable and reproducible results.
Quantitative Data on this compound and Analogue Solubility
The following table summarizes the reported solubility and biological activity of this compound and some of its analogues.
| Compound | Amorphous Solubility (µg/mL) | IC50 (Malme-3M cells, nM) | Reference |
| This compound (1) | Insoluble | 60 | |
| Analogue 23 | Insoluble | Not Reported | |
| Analogue 24 | 5-10x less soluble than 25 | Not Reported | |
| Analogue 25 | Comparable to 9a/9b–14a/14b | Not Reported | |
| Dihydronaphthothiophene derivative (2) | 100-fold more soluble in DMSO than this compound | Reduced activity compared to this compound | |
| This compound glycoside (1) | 50-fold more soluble in DMSO than this compound | Similar to this compound |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure) to determine its degradation rate.
2. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of desired pH
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
3. Method:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of standard solutions of known concentrations in the desired experimental solvent/buffer.
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent/buffer to be tested. Divide the solution into aliquots for analysis at different time points.
-
Storage Conditions: Store the sample aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C; protected from light or exposed to light).
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of methanol and water) and a C18 column.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a known volume of the standard solutions to generate a calibration curve.
-
Inject the same volume of the stored sample solutions.
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of this compound remaining in the samples at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol for Stability Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to qualitatively and quantitatively assess the stability of this compound by monitoring changes in its chemical structure.
1. Objective: To identify degradation products and quantify the remaining this compound in a solution over time.
2. Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
3. Method:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent at a known concentration.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.
-
Incubation: Store the NMR tube under the desired experimental conditions.
-
Time-Course Spectra: Acquire 1H NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis:
-
Compare the spectra over time. The appearance of new signals or a decrease in the intensity of the characteristic this compound signals indicates degradation.
-
By integrating the signals corresponding to this compound and any internal standard, the percentage of remaining compound can be calculated at each time point.
-
Visualizations
Caption: this compound signaling pathway leading to cancer cell death.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Managing Seriniquinone's Inherent Fluorescence in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent fluorescent properties of Seriniquinone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescent properties of this compound?
A1: this compound is an intrinsically fluorescent molecule. Its fluorescence is characterized by excitation maxima at 250 nm, 289 nm, and 342 nm, with a broad emission spectrum ranging from 490 nm to 680 nm, resulting in a green-red fluorescence.[1] This inherent fluorescence is a critical consideration when designing and interpreting fluorescence-based assays.
Q2: How can this compound's fluorescence interfere with my assay?
A2: this compound's broad emission spectrum can overlap with the emission spectra of commonly used fluorophores in assays, leading to several issues:
-
False Positives: In gain-of-signal assays, the fluorescence from this compound itself can be misinterpreted as a positive signal, leading to inaccurate results.[2][3]
-
High Background: The compound's fluorescence can increase the overall background signal, reducing the assay's sensitivity and signal-to-noise ratio.[4]
-
Spectral Overlap: The broad emission can bleed into the detection channels of other fluorophores, making it difficult to distinguish the specific signal from the compound's intrinsic fluorescence.
Q3: What is the mechanism of action of this compound?
A3: this compound selectively targets the cancer-protective protein dermcidin.[1] This interaction induces cell death through autophagocytosis and a caspase-9 apoptotic pathway, showing particular selectivity for melanoma cell lines. Upon entering a cell, it localizes to the endoplasmic reticulum before moving to autophagosomes.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating issues arising from this compound's inherent fluorescence in your assays.
Problem 1: High background fluorescence observed in this compound-treated wells.
Cause: The inherent fluorescence of this compound is contributing to the background signal.
Solutions:
| Strategy | Detailed Protocol | Advantages | Disadvantages |
| Spectral Subtraction | 1. Measure the fluorescence of wells containing only this compound at your assay concentration. 2. Subtract this background fluorescence value from the fluorescence of your experimental wells. | Simple to implement; directly accounts for the compound's fluorescence. | Assumes linear additivity of fluorescence; may not be accurate in complex biological samples. |
| Use of Red-Shifted Dyes | Select fluorescent probes and reporters that have excitation and emission spectra outside of this compound's emission range (i.e., in the far-red or near-infrared spectrum). | Minimizes spectral overlap and reduces interference from this compound's fluorescence. | Availability of suitable red-shifted probes for your specific assay may be limited. |
| Time-Resolved FRET (TR-FRET) Assays | Employ a TR-FRET assay format. This technique uses long-lifetime lanthanide donors, and the signal is measured after a delay, allowing the short-lived background fluorescence from this compound to decay. | High signal-to-noise ratio; effectively eliminates interference from prompt fluorescence. | Requires specific instrumentation capable of time-resolved measurements and specialized reagents. |
| Fluorescence Quenching Assay | Design an assay where the interaction of interest leads to the quenching of this compound's fluorescence. For example, if this compound binds to a target that has a suitable quencher, a decrease in fluorescence would indicate a positive interaction. | Can provide a direct readout of binding or activity. | Requires specific conditions where the biological interaction leads to quenching; may not be universally applicable. |
Problem 2: Apparent "false positive" hits in a screening assay.
Cause: The fluorescence of this compound is being detected as a positive signal.
Solutions:
-
Counter-Screening: Perform a secondary screen in the absence of the assay's fluorescent substrate or reporter. Any signal detected in this counter-screen can be attributed to the intrinsic fluorescence of this compound.
-
Orthogonal Assays: Validate hits using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, to confirm the biological activity.
Experimental Protocols
Protocol 1: Characterization of this compound's Fluorescence Spectrum
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
For each concentration, perform an excitation scan by setting the emission wavelength to the expected maximum (e.g., 550 nm) and scanning a range of excitation wavelengths (e.g., 230-400 nm).
-
Identify the excitation maximum.
-
Perform an emission scan by setting the excitation wavelength to the identified maximum and scanning a range of emission wavelengths (e.g., 450-700 nm).
-
Plot the excitation and emission spectra.
Protocol 2: TR-FRET Assay to Mitigate Interference
Objective: To perform a binding assay using TR-FRET to minimize interference from this compound's fluorescence.
Materials:
-
Lanthanide-labeled donor molecule (e.g., Europium-labeled antibody)
-
Acceptor-labeled binding partner (e.g., APC-labeled protein)
-
This compound
-
TR-FRET compatible plate reader
Procedure:
-
Add the donor, acceptor, and varying concentrations of this compound to the wells of a microplate.
-
Incubate to allow for binding.
-
Excite the donor molecule using a pulsed light source (e.g., 340 nm).
-
After a time delay (e.g., 50 µs), measure the emission from the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A change in this ratio indicates an interaction.
Visualizations
Caption: Troubleshooting workflow for managing this compound's fluorescence.
Caption: Signaling pathway of this compound leading to cell death.
References
Technical Support Center: Optimizing Western Blot Conditions for Seriniquinone-Treated Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Western blot conditions for cell lysates treated with Seriniquinone. As a potent, selective inhibitor of the PI3K/Akt/mTOR signaling pathway, this compound is a valuable tool for studying cellular processes. However, its use can present unique challenges in Western blot analysis. This guide will address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the PI3K/Akt/mTOR pathway?
This compound is a kinase inhibitor targeting the PI3K/Akt/mTOR signaling cascade. Treatment with this compound is expected to decrease the phosphorylation of key downstream targets of this pathway. Therefore, when performing Western blots, you should expect to see a reduction in the signal for phosphorylated proteins such as phospho-Akt (Ser473 and Thr308), phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), and phospho-4E-BP1 (Thr37/46) in treated versus untreated control lysates.
Q2: Which loading control should I use for my experiments with this compound?
Choosing an appropriate loading control is crucial for accurate quantification of Western blot data.[1][2][3] The expression of the loading control protein should not be affected by the experimental conditions.[1] For this compound-treated samples, it is advisable to test multiple loading controls to ensure their expression is stable. Commonly used loading controls include GAPDH, β-actin, α-tubulin, and vinculin. However, the expression of some of these housekeeping proteins can be altered under certain experimental conditions. It is recommended to validate your loading control by performing a serial dilution of your lysate to ensure a linear relationship between protein amount and band intensity.
Q3: How can I be sure that my this compound treatment is effective?
To confirm the efficacy of your this compound treatment, you should include positive and negative controls in your experiment. A positive control could be a cell lysate known to have high levels of PI3K/Akt/mTOR pathway activation, while a negative control would be an untreated or vehicle-treated cell lysate. A dose-response and a time-course experiment will also help determine the optimal concentration and duration of this compound treatment for your specific cell type and experimental goals. A significant decrease in the phosphorylation of a key downstream target like Akt (Ser473) is a good indicator of effective treatment.
Troubleshooting Guides
Problem 1: Weak or No Signal for Phosphorylated Proteins
| Possible Causes | Solutions |
| Ineffective this compound Treatment: The drug may not be effectively inhibiting the pathway. | - Confirm the activity of your this compound stock. - Optimize treatment conditions (concentration and time). - Include a positive control for pathway activation to ensure the pathway is active in your system. |
| Low Abundance of Target Protein: Phosphorylated proteins can be present in low amounts. | - Increase the amount of protein loaded per well (a starting point of 20-30 µg of total protein is recommended). - Consider enriching your sample for the protein of interest through immunoprecipitation. |
| Suboptimal Antibody Dilution: The primary antibody concentration may be too low. | - Perform an antibody titration to determine the optimal concentration. A good starting point is the manufacturer's recommended dilution, but further optimization is often necessary. |
| Inefficient Protein Transfer: The protein of interest may not be transferring effectively to the membrane. | - Optimize transfer time and voltage, especially for high molecular weight proteins. - Confirm successful transfer by staining the membrane with Ponceau S after transfer. |
| Presence of Phosphatases: Phosphatases in the lysate can dephosphorylate your target protein. | - Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
Problem 2: High Background on the Blot
| Possible Causes | Solutions |
| Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding. | - Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. - Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background. |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | - Reduce the antibody concentration. Perform a titration to find the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Dried Out: Allowing the membrane to dry out can cause high background. | - Ensure the membrane is always submerged in buffer during incubations and washes. |
Problem 3: Non-Specific Bands
| Possible Causes | Solutions |
| Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate. | - Use a more specific antibody. Check the antibody datasheet for validation data. - Optimize the primary antibody dilution; a lower concentration may reduce non-specific binding. |
| Too Much Protein Loaded: Overloading the gel can lead to non-specific bands. | - Reduce the amount of protein loaded per lane. A typical range is 10-50 µg of total protein per lane. |
| Sample Degradation: Protein degradation can result in smaller, non-specific bands. | - Prepare fresh lysates and always add protease inhibitors to your lysis buffer. |
| Secondary Antibody Non-Specificity: The secondary antibody may be binding to proteins other than the primary antibody. | - Run a control lane with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody. |
Experimental Protocols
Protocol 1: Cell Lysis of this compound-Treated Cells
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of this compound or vehicle control for the appropriate amount of time.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): To detect total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an antibody against the total protein or loading control.
Quantitative Data Summary
Table 1: Recommended Antibody Dilution Ranges
| Antibody Target | Starting Dilution | Optimized Range |
| p-Akt (Ser473) | 1:1000 | 1:500 - 1:2000 |
| Total Akt | 1:1000 | 1:1000 - 1:5000 |
| p-mTOR (Ser2448) | 1:1000 | 1:500 - 1:2000 |
| Total mTOR | 1:1000 | 1:1000 - 1:5000 |
| GAPDH | 1:5000 | 1:5000 - 1:20000 |
| β-Actin | 1:5000 | 1:5000 - 1:20000 |
Note: These are starting recommendations. Optimal dilutions must be determined for each specific antibody lot and experimental condition.
Table 2: Typical Protein Loading Amounts
| Lysate Type | Recommended Protein Load (µ g/lane ) |
| Whole Cell Lysate | 20 - 50 |
| Nuclear Extract | 10 - 30 |
| Cytoplasmic Fraction | 20 - 50 |
| Purified Protein | 0.01 - 0.1 |
Visualizations
References
Technical Support Center: Formulation Strategies for Seriniquinone Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and administration of Seriniquinone in animal models. Given its potent anti-melanoma activity and significant challenge of poor aqueous solubility, this guide offers practical solutions and detailed protocols to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for animal studies?
A1: The main obstacle is this compound's extremely low aqueous solubility (0.06 µM).[1][2] This poor solubility hinders the preparation of injectable formulations at therapeutic concentrations and can lead to low and variable oral bioavailability. Consequently, direct administration of this compound in simple aqueous vehicles is not feasible for in vivo experiments.[1][3]
Q2: What are the recommended formulation strategies to overcome this compound's poor solubility?
A2: Two primary strategies have been explored to address this challenge:
-
Synthesis of More Soluble Analogues: Chemical modification of the this compound structure has yielded analogues with improved solubility while maintaining or even enhancing cytotoxic activity against melanoma cells.[1]
-
Nanotechnology-Based Formulations: Encapsulating this compound into nanocarriers can significantly improve its solubility and bioavailability. Successful approaches include:
-
Poly (D,L-lactide-co-glycolide) (PLGA) nanoparticles: These biodegradable and biocompatible nanoparticles can encapsulate hydrophobic drugs like this compound.
-
Phosphatidylcholine-based lamellar phases (PLP): This approach is particularly suitable for topical delivery for skin cancers like melanoma.
-
Q3: Which animal models are typically used for this compound research?
A3: Preclinical studies on this compound's anti-cancer effects, particularly for melanoma, commonly utilize mouse models. These often involve xenografts of human melanoma cell lines, including those with BRAF and NRAS mutations, which are key drivers in melanoma progression.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anti-melanoma effect through a novel mechanism of action. It targets the protein dermcidin (DCD), which is associated with cancer cell survival. By modulating dermcidin, this compound induces both apoptosis (programmed cell death) and autophagy, a cellular process of self-degradation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in dosing vehicle | The concentration of this compound exceeds its solubility in the chosen vehicle. The formulation is not stable. | 1. Re-evaluate the formulation: Consider using a co-solvent system (e.g., PEG 400, propylene glycol) or a lipid-based formulation. 2. Incorporate precipitation inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state. 3. Particle size reduction: Micronization or nanomilling can increase the dissolution rate. |
| Low and variable plasma concentrations after oral administration | Poor absorption due to low solubility and dissolution rate in the gastrointestinal (GI) tract. | 1. Conduct a solubility screening: Test the solubility of this compound in a variety of pharmaceutically acceptable excipients. 2. Utilize nanotechnology: Formulations like PLGA nanoparticles or self-emulsifying drug delivery systems (SEDDS) can enhance absorption. |
| Adverse events in animals post-dosing (e.g., GI distress, lethargy) | Toxicity of the excipients or high local concentration of the drug. | 1. Review excipient safety: Ensure all components of the formulation are safe for the chosen animal species and route of administration. 2. Reduce excipient concentration: If possible, lower the concentration of potentially toxic components. 3. Consider alternative formulations: Solid dispersions or nanoparticle systems may offer better tolerability. |
| Difficulty with intravenous injection of nanoparticle formulations | Aggregation of nanoparticles leading to needle clogging or potential for embolism. | 1. Optimize nanoparticle size and surface charge: Aim for a particle size below 200 nm for IV injection. Surface modification (e.g., with PEG) can improve stability. 2. Ensure proper dispersion: Use a suitable sterile, isotonic dispersion medium. 3. Filter the formulation: Use a sterile filter of appropriate pore size to remove any aggregates before injection. |
| Inconsistent results between experimental groups | Variability in formulation preparation or administration technique. | 1. Standardize protocols: Ensure all personnel follow a detailed, standardized protocol for formulation preparation and administration. 2. Proper training for animal handling: For oral gavage, ensure proper technique to avoid accidental administration into the trachea. 3. Homogenize the formulation: Ensure the formulation is homogenous before each administration, especially for suspensions. |
Quantitative Data
Table 1: Solubility and In Vitro Activity of this compound and its Analogues
| Compound | Amorphous Solubility (µM) at pH 7.2 | IC50 (µM) in Malme-3M Melanoma Cells | Reference |
| This compound (1) | Insoluble | 0.06 | |
| Analogue 23 | Insoluble | ~0.06 | |
| Analogue 24 | 5-10 times less soluble than 25 | ~0.06 | |
| Analogue 25 | Soluble | Slightly less active than this compound |
Note: This table presents a summary of available data. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Diffusion Method)
This protocol is a general guideline based on established methods for encapsulating hydrophobic drugs in PLGA nanoparticles.
Materials:
-
This compound
-
Poly (D,L-lactide-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)
-
Ethyl acetate (or another suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic probe or homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Dilute the emulsion with a large volume of deionized water under constant stirring to allow the ethyl acetate to diffuse into the aqueous phase, leading to the precipitation of PLGA nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Administration of Formulations to Mice
Oral Gavage:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the mouth and advance it gently along the roof of the mouth into the esophagus. Do not force the needle.
-
Substance Administration: Slowly administer the formulation. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
Intravenous Injection (Tail Vein):
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Vein Visualization: Place the mouse in a restraining device. The lateral tail veins should be visible.
-
Injection: Using a small gauge needle (e.g., 27-30G), insert it into the vein at a shallow angle. Slowly inject the nanoparticle suspension.
-
Confirmation: Successful injection is indicated by the lack of resistance and no bleb formation under the skin.
Visualizations
Signaling Pathway of this compound in Melanoma
Caption: this compound inhibits dermcidin, leading to the induction of autophagy and apoptosis in melanoma cells.
Experimental Workflow for this compound Formulation and In Vivo Testing
Caption: Workflow for developing and testing this compound formulations in animal models.
References
- 1. Preparation of poly(DL‐lactide‐co‐glycolide) nanoparticles without surfactant | Semantic Scholar [semanticscholar.org]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with Periglaucine A and Betulinic Acid for In Vitro Anti-Acanthamoeba and Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Development of Seriniquinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical development of Seriniquinone.
Frequently Asked Questions (FAQs)
Compound Handling and Formulation
Q1: I am having difficulty dissolving this compound for my in vitro assays. What is the recommended solvent?
A1: this compound is known for its poor solubility in both aqueous and organic media, which is a significant challenge in its preclinical development.[1][2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent. However, it is crucial to keep the final DMSO concentration in your assay medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound precipitates in the cell culture medium during the experiment. How can I prevent this?
A2: Precipitation of this compound in aqueous media is a common issue due to its low water solubility of approximately 0.06 µM.[1] To mitigate this:
-
Use a stock solution in 100% DMSO: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial dilution: Perform serial dilutions of your working concentrations in cell culture medium immediately before adding to the cells.
-
Vortexing/mixing: Ensure thorough mixing when diluting the DMSO stock in the medium to aid dispersion.
-
Nanoformulations: For in vivo studies and some in vitro applications, consider using a nanoformulation to improve solubility and bioavailability.[1][2]
Q3: What are the suggested nanoformulation strategies for this compound?
A3: Researchers have explored nanotechnology-based formulations to overcome this compound's poor water solubility. Successful approaches include:
-
Poly (D,L-lactide-co-glycolide) (PLGA) nanoparticles: This method has been shown to encapsulate this compound and is a viable strategy for in vivo studies.
-
Phosphatidylcholine-based lamellar phase: This has been developed for topical delivery of this compound.
Biological Activity and Mechanism of Action
Q4: What is the primary mechanism of action of this compound?
A4: this compound exhibits a unique mechanism of action primarily by targeting the protein dermcidin (DCD), which is associated with cancer cell survival. Its cytotoxic effects are mediated through the induction of autophagy and a caspase-9 dependent apoptotic pathway.
Q5: How does this compound induce both autophagy and apoptosis?
A5: Upon entering the cell, this compound localizes within the endoplasmic reticulum. Subsequently, it triggers the formation of autophagosomes. The induction of autophagy appears to be a key part of its cytotoxic effect, which is then followed by the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-9, caspase-3, caspase-7, and PARP.
Q6: Does this compound have potential for drug-drug interactions?
A6: Yes, in vitro studies have shown that this compound is a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2E1, and CYP3A, and a moderate inhibitor of CYP2C19. This suggests a potential for drug-drug interactions with co-administered drugs that are metabolized by these enzymes.
Troubleshooting Guides
1. Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Compound Precipitation: this compound's poor solubility can lead to uneven distribution in the wells. | 1. Ensure the final DMSO concentration is consistent and low across all wells. 2. Visually inspect plates for any signs of precipitation before and after adding the compound. 3. Prepare fresh dilutions of this compound for each experiment. |
| Lower than expected potency (high IC50 values). | Reduced effective concentration due to precipitation or binding to plastic. | 1. Consider using low-binding microplates. 2. Prepare this compound dilutions immediately before use. 3. Confirm the purity and integrity of your this compound stock. |
| Inconsistent results across different experiments. | Variations in cell seeding density or growth phase. | 1. Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. 2. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
2. Difficulty in Detecting Autophagy and Apoptosis Markers by Western Blot
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal for cleaved caspases (e.g., cleaved caspase-9). | Incorrect timing of cell lysis: The peak of caspase activation may be transient. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting cleaved caspases after this compound treatment. 2. Use a positive control for apoptosis (e.g., staurosporine) to ensure the detection system is working. |
| Inconsistent LC3-I to LC3-II conversion. | Issues with autophagic flux analysis. | 1. To confirm increased autophagic flux, treat cells with this compound in the presence and absence of an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates increased flux. 2. Ensure efficient protein extraction and use fresh lysis buffer with protease inhibitors. |
| High background or non-specific bands. | Antibody issues or improper blocking. | 1. Optimize the primary and secondary antibody concentrations. 2. Increase the duration and number of washes. 3. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SQ1) | Malme-3M | Melanoma | 0.06 | |
| This compound (SQ1) | SK-MEL-19 | Melanoma | 0.06 | |
| This compound (SQ1) | MM200 | Melanoma | 1.4 | |
| This compound (SQ1) | HCT-116 | Colon Carcinoma | 1.0 | |
| This compound (SQ1) | MCF7 | Breast Adenocarcinoma | 3.3 | |
| Analog SQ2 | SK-MEL-19 | Melanoma | 0.04 - 1.8 | |
| Analog SQ2 | SK-MEL-28 | Melanoma | 0.04 - 1.8 | |
| Analog SQ2 | SK-MEL-147 | Melanoma | 0.04 - 1.8 |
Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound
| CYP450 Isoform | Inhibition Strength | IC50 Value (µM) | Reference |
| CYP1A2 | Strong | up to 1.4 | |
| CYP2E1 | Strong | up to 1.4 | |
| CYP3A | Strong | up to 1.4 | |
| CYP2C19 | Moderate | >15 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Autophagy and Apoptosis Markers
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3, p62, cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: this compound's mechanism of action in cancer cells.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Validating Dermcidin as the Direct Target of Seriniquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating dermcidin (DCD) as the direct target of Seriniquinone, a promising anti-melanoma agent. We will delve into the quantitative data, detailed experimental protocols, and a comparative analysis with other potential targets and binders to offer a clear perspective on the specificity of this interaction.
Executive Summary
Data Presentation
Cytotoxicity of this compound and its Analogs
This compound and its synthetic analogs have demonstrated significant cytotoxic activity against a panel of cancer cell lines, with particular potency against melanoma. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Compound | Malme-3M (Melanoma) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Notes |
| This compound (SQ1) | 0.06 | 0.05 | 0.36 | Natural product, potent but poorly soluble. |
| Analog 23 (Phenol) | ~0.06 | ~0.05 | ~0.36 | Comparable activity to SQ1, but still insoluble. |
| Analog 24 (Carbamate) | ~0.06 | ~0.05 | ~0.36 | Pro-drug of Analog 23 with improved properties. |
| Analog 25 (Methyl ether) | Slightly less active | Slightly less active | Slightly less active | Improved solubility. |
| Doxorubicin | - | - | - | A known DNA intercalator used as a control, showed no interaction in a DNA binding assay with this compound.[4] |
Data compiled from Hammons et al., 2019.
Dermcidin mRNA Expression
Treatment of cancer cell lines with this compound has been shown to modulate the mRNA expression of the DCD gene.
| Cell Line | Treatment | Fold Change in DCD mRNA |
| Malme-3M (Melanoma) | This compound (30 nM) | ~10-fold increase |
| Malme-3M (Melanoma) | This compound (100 nM) | >10-fold increase |
| HCT-116 (Colon) | This compound (1 µM) | ~2-fold increase |
| HCT-116 (Colon) | This compound (10 µM) | ~3-fold increase |
| SK-MEL-28 (Melanoma) | This compound (30 nM) | ~2-fold increase |
| SK-MEL-28 (Melanoma) | This compound (100 nM) | ~4-fold increase |
Data from Hammons et al., 2019. The significant upregulation of DCD mRNA in the highly sensitive Malme-3M melanoma cell line further supports the link between this compound's activity and dermcidin.
Experimental Protocols
Immunoaffinity Precipitation for Target Identification
This method was crucial in identifying dermcidin as the binding partner of this compound. The protocol involves using a tagged version of the small molecule to "pull out" its protein target from a complex mixture of cellular proteins.
Workflow Diagram:
Caption: Workflow for identifying this compound's target protein.
Detailed Methodology (based on Trzoss et al., 2014):
-
Cell Culture and Lysis: HCT-116 colon carcinoma cells were cultured and harvested. The cells were then lysed to release the cellular proteins.
-
Probe Incubation: The resulting cell lysate was incubated with an immunoaffinity fluorescent (IAF)-labeled this compound probe for 8-12 hours at 4°C. Two different probes, 15 and 16, were used in the experiments.
-
Immunoprecipitation: The lysate-probe mixture was then incubated with a resin covalently attached to a monoclonal antibody that specifically recognizes the IAF tag. This step captures the probe along with any bound proteins.
-
Elution and Analysis: The bound proteins were eluted from the resin and separated by size using SDS-PAGE. Distinct protein bands were excised from the gel.
-
Mass Spectrometry: The proteins in the excised bands were identified using trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis identified peptides corresponding to dermcidin.
In Vitro Covalent Modification Assay
To confirm a direct interaction, an in vitro assay was performed to observe if this compound could directly modify a synthetic dermcidin peptide.
Workflow Diagram:
Caption: In vitro validation of this compound-DCD interaction.
Detailed Methodology (as inferred from Hammons et al., 2019):
-
Reactants: A commercially available 47-amino acid dermcidin-1 (DCD-1) peptide was used as the model for dermcidin.
-
Incubation: The DCD-1 peptide was incubated with this compound or its analogs.
-
Analysis: The reaction mixture was then analyzed to detect any covalent modification of the DCD-1 peptide. The specific analytical method (e.g., mass spectrometry) is not detailed in the available abstracts but would be necessary to confirm a change in the peptide's mass. The results indicated that this compound and its analogs did covalently modify the DCD-1 peptide.
Comparative Analysis
Alternative Dermcidin Binders
Currently, this compound is the only small molecule reported to directly bind to dermcidin. Other known interactions with dermcidin are primarily with biological molecules:
-
Bacterial Membranes: Dermcidin-derived peptides are known to interact with and disrupt bacterial membranes, which is the basis of their antimicrobial activity.
-
Pleiotrophin and Syndecan 2/3: The N-terminal-derived peptide of dermcidin, Y-P30, multimerizes with pleiotrophin and binds to syndecan 2 and 3.
The lack of other known small molecule binders highlights the novelty of this compound as a chemical probe for studying dermcidin's function.
Potential Off-Target Effects of this compound
A critical aspect of drug development is understanding a compound's potential off-target effects. For quinone-containing molecules, common off-target activities include DNA intercalation and the generation of reactive oxygen species (ROS).
-
DNA Binding: Unlike typical quinone-containing compounds such as doxorubicin, this compound and its analogs did not show any evidence of DNA binding in fluorescence-based assays.
-
Redox Activity: this compound and its analogs were evaluated for their ability to induce oxidative stress using the CellROX assay. The results indicated a lack of ROS generation.
These findings suggest that this compound's mechanism of action is distinct from that of many other quinone-containing anticancer agents and points towards a more specific interaction with its protein target, dermcidin.
Signaling Pathway
The proposed mechanism of action for this compound involves its direct binding to dermcidin, which is believed to play a pro-survival role in cancer cells. This interaction is thought to disrupt dermcidin's function, leading to autophagy and subsequent apoptosis.
References
Seriniquinone vs. Doxorubicin: A Comparative Efficacy Analysis in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Seriniquinone, a novel marine-derived compound, and Doxorubicin, a conventional chemotherapeutic agent, in the context of melanoma treatment. The following sections present a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and the cellular pathways they modulate, supported by experimental data.
Executive Summary
This compound emerges as a highly potent and selective agent against melanoma cells, demonstrating superior cytotoxicity and a more favorable selectivity index compared to Doxorubicin. While Doxorubicin has been a long-standing option in cancer therapy, its efficacy in melanoma is often hampered by intrinsic resistance.[1] this compound presents a novel mechanism of action by targeting the pro-survival protein dermcidin, leading to a cascade of autophagic cell death and apoptosis.[2][3] In contrast, Doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor.[4] The data presented herein suggests that this compound and its analogs hold significant promise as a more targeted and effective therapeutic strategy for melanoma.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (SQ1) and its analog (SQ2) against various melanoma cell lines, in comparison to Doxorubicin. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 in non-tumor cells to that in melanoma cells, with a higher SI indicating greater selectivity for cancer cells.
| Compound | Cell Line | Mutation Status | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 | Selectivity Index (SI) vs. FDH |
| This compound (SQ1) | SK-MEL-28 | BRAF V600E | 0.15 ± 0.01 | 4.0 | 8.0 |
| SK-MEL-147 | NRAS Q61R | 1.79 ± 0.12 | 0.3 | 0.7 | |
| This compound Analog (SQ2) | SK-MEL-28 | BRAF V600E | 0.05 ± 0.01 | 12.0 | 24.0 |
| SK-MEL-147 | NRAS Q61R | 1.26 ± 0.02 | 0.5 | 1.0 | |
| Doxorubicin | SK-MEL-28 | BRAF V600E | 1.40 ± 0.05 | 0.04 | 0.07 |
| SK-MEL-147 | NRAS Q61R | 0.80 ± 0.03 | 0.08 | 0.15 | |
| Non-tumor cell lines | MRC-5 | - | SQ1: 0.6 ± 0.02, SQ2: 0.6 ± 0.03, Dox: 0.05 ± 0.01 | - | - |
| FDH | - | SQ1: 1.2 ± 0.05, SQ2: 1.2 ± 0.04, Dox: 0.1 ± 0.01 | - | - |
Data extracted from Hirata et al., 2021.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and Doxorubicin was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Melanoma cells (SK-MEL-28, SK-MEL-147) and non-tumor cells (MRC-5, FDH) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours, cells were treated with serial dilutions of this compound (0.00032 to 5.0 µM) or Doxorubicin (0.05 to 10.0 µM) for 72 hours. A negative control group received 0.5% DMSO.
-
MTT Addition: MTT solution was added to each well and incubated for a specified period, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis and Autophagy Analysis (Western Blot)
The induction of apoptosis and autophagy was assessed by detecting key protein markers using Western blotting.
-
Cell Treatment: SK-MEL-28 and SK-MEL-147 cells were treated with this compound (SQ1 and SQ2) or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against PARP-1, cleaved PARP-1, caspase-3, cleaved caspase-3 (apoptosis markers), p62, and LC3B (autophagy markers).
-
Detection: After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
Quantification: Band intensities were quantified and normalized to a loading control (e.g., α-tubulin).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of this compound and Doxorubicin.
This compound Signaling Pathway in Melanoma
Caption: this compound induces apoptosis via DCD inhibition and autophagy.
Doxorubicin Signaling Pathway in Melanoma
Caption: Doxorubicin's multi-faceted mechanism of inducing apoptosis.
Conclusion
The experimental evidence strongly indicates that this compound and its analogs are significantly more potent and selective against melanoma cells than Doxorubicin. The unique mechanism of action of this compound, targeting the dermcidin protein, offers a promising new avenue for melanoma therapy, potentially overcoming the resistance mechanisms that limit the effectiveness of conventional chemotherapeutics like Doxorubicin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of melanoma.
References
- 1. Apoptosis and melanogenesis in human melanoma cells induced by anthrax lethal factor inactivation of mitogen-activated protein kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.ufc.br [repositorio.ufc.br]
Seriniquinone versus other known autophagy inducers in cancer
A Comparative Guide to Autophagy Inducers in Cancer Research: Seriniquinone vs. Other Known Modulators
Introduction
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a cell survival mechanism. This has led to the exploration of autophagy modulation as a therapeutic strategy. This guide provides a comparative analysis of this compound, a novel autophagy inducer, with two well-established modulators: rapamycin, an mTOR-dependent inducer, and chloroquine, a late-stage autophagy inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to provide objective data on their mechanisms and performance in cancer models.
Compound Overview
This compound: A natural product derived from the marine bacterium Serinicoccus, this compound has demonstrated significant cytotoxic activity, particularly against melanoma cell lines.[1][2] Its unique mechanism of action involves targeting the cancer-protective protein dermcidin (DCD), leading to the induction of autophagocytosis and subsequent apoptosis.[2][3][4] Upon cellular entry, this compound localizes to the endoplasmic reticulum before the formation of autophagosomes.
Rapamycin: A well-characterized inhibitor of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. By inhibiting mTOR, rapamycin mimics a state of cellular starvation, thereby inducing autophagy. It is widely used as a tool to study autophagy and is also explored as a therapeutic agent in cancer.
Chloroquine: An antimalarial drug that functions as a late-stage autophagy inhibitor. Chloroquine and its derivative, hydroxychloroquine, prevent the fusion of autophagosomes with lysosomes and inhibit lysosomal enzymes by increasing the lysosomal pH. This leads to an accumulation of autophagosomes, which can be mistakenly interpreted as autophagy induction if not assessed correctly. It is often used in combination with other anticancer therapies to block the pro-survival effects of autophagy.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, rapamycin, and chloroquine in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (SQ1) | SK-MEL-19 (Melanoma) | 0.06 | |
| Malme-3M (Melanoma) | 0.05 | ||
| SK-MEL-28 (Melanoma) | 0.36 | ||
| MM200 (Melanoma) | 1.4 | ||
| HCT-116 (Colorectal) | 1.0 | ||
| HCT-116 (Colorectal) | 1.29 | ||
| MCF7 (Breast) | 3.3 | ||
| Rapamycin | Ca9-22 (Oral) | 10 | |
| M14 (Melanoma) | 0.01, 0.05, 0.1 (Dose-dependent effects noted) | ||
| Chloroquine | A498 (Renal) | ~25 | |
| RXF393 (Renal) | ~30 | ||
| SN12C (Renal) | ~40 | ||
| 769P (Renal) | ~50 |
Experimental Protocols
Western Blot for LC3 Turnover (Autophagic Flux)
This is a key assay to measure the dynamic process of autophagy. An increase in the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), coupled with its degradation by lysosomes, reflects autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cells to be 80-90% confluent at the time of the experiment. Treat cells with the autophagy modulator (e.g., this compound, rapamycin) for the desired time. For each condition, have a parallel set of wells treated with the modulator plus a lysosomal inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) for the last 2-4 hours of the incubation period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1x Laemmli sample buffer. Sonicate the lysates briefly and boil for 5 minutes.
-
SDS-PAGE and Transfer: Run the protein lysates on a 15% polyacrylamide gel to separate LC3-I and LC3-II. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:10000 dilution) for 1 hour at room temperature.
-
Wash three times with TBS-T.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities for LC3-II and a loading control (e.g., actin). Autophagic flux is determined by comparing the LC3-II levels in the absence and presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
Fluorescence Microscopy for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
Protocol:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Cells can be transfected with a GFP-LC3 plasmid or analyzed for endogenous LC3. Treat the cells with the autophagy modulators as required.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% formaldehyde in PBS for 20-30 minutes at room temperature.
-
Permeabilize with a solution of 0.1% Triton X-100 in TBS for 20 minutes.
-
-
Immunostaining (for endogenous LC3):
-
Block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30 minutes.
-
Incubate with primary LC3 antibody (1:200-1:500 dilution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Image the cells using a fluorescence or confocal microscope.
-
Quantification: Count the number of green fluorescent puncta (autophagosomes) per cell. An increase in the number of puncta per cell is indicative of autophagy induction. It is recommended to analyze at least 50 cells per condition.
Flow Cytometry using Acridine Orange
Acridine orange is a fluorescent dye that accumulates in acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes. This method provides a quantitative measure of AVOs.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with autophagy modulators in a 6-well plate.
-
Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing 1 µg/ml acridine orange in PBS.
-
Incubate at 37°C for 15 minutes in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend in PBS for immediate analysis on a flow cytometer.
-
Measure the green (FL1 channel) and red (FL3 channel) fluorescence. The red fluorescence intensity is proportional to the degree of acidity and the volume of AVOs. An increase in the red-to-green fluorescence intensity ratio can indicate an increase in autophagy.
-
Note: Acridine orange is not a specific marker for autophagy and can stain other acidic organelles. Results should be confirmed with other assays.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Signaling pathways of Rapamycin and Chloroquine.
Caption: Experimental workflow for assessing autophagy.
Conclusion
This compound emerges as a promising anticancer agent with a novel mechanism of action centered on the inhibition of dermcidin, leading to autophagy-dependent cell death. This contrasts with the classical mTOR-inhibitory pathway of rapamycin and the late-stage autophagy blockade by chloroquine. The high potency and selectivity of this compound, particularly in melanoma, make it an attractive candidate for further preclinical and clinical investigation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the effects of these and other autophagy-modulating compounds in cancer research. Further studies directly comparing these agents in the same cancer models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Seriniquinone and its synthetic analogues (SQ1 vs SQ2)
Seriniquinone (SQ1), a natural product isolated from the marine bacterium Serinicoccus sp., has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[1][2] Its novel mechanism of action, which involves targeting the cancer-protective protein dermcidin (DCD), has made it a significant lead compound in cancer drug discovery.[2][3] However, the poor solubility of SQ1 in both aqueous and organic media has hindered its preclinical development.[1] To address this limitation, synthetic analogues have been developed, with SQ2 emerging as a promising candidate with improved physicochemical properties and biological activity. This guide provides a comparative analysis of SQ1 and SQ2, focusing on their performance, supported by experimental data.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of SQ1 and SQ2 against Melanoma Cell Lines
| Compound | Cell Line | Mutation | IC50 (µM) after 72h | Selectivity vs. Non-Tumor Cells | Reference |
| SQ1 | SK-MEL-28 | BRAFV600E | ~0.3 - 0.6 | - | |
| SK-MEL-147 | NRASQ61R | ~0.89 - 1.79 | - | ||
| Malme-3M | BRAFV600E | 0.06 | - | ||
| SQ2 | SK-MEL-28 | BRAFV600E | ~0.05 - 0.1 | 30-40 fold greater than SQ1 | |
| SK-MEL-147 | NRASQ61R | ~0.63 - 1.26 | 30-40 fold greater than SQ1 |
Note: IC50 values can vary between experiments and are presented here as ranges found in the literature.
Table 2: Summary of Physicochemical and Biological Properties
| Property | This compound (SQ1) | Synthetic Analogue (SQ2) | Reference |
| Solubility | Poor in aqueous and organic media | Improved | |
| Melanoma Selectivity | High | 30-40 fold greater than SQ1 | |
| Mechanism of Action | Targets dermcidin, induces autophagy and apoptosis | Same as SQ1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of SQ1 and SQ2, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., SK-MEL-28, SK-MEL-147) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of SQ1, SQ2, a vehicle control (DMSO), and a positive control (e.g., doxorubicin) for a specified duration (typically 72 hours).
-
MTT Incubation: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blot Analysis for Apoptosis and Autophagy Markers
Western blotting is utilized to investigate the molecular mechanisms of cell death induced by SQ1 and SQ2, specifically focusing on markers of apoptosis and autophagy.
-
Protein Extraction: Cells treated with SQ1, SQ2, or controls are harvested, and total protein is extracted using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest, such as cleaved PARP-1, cleaved caspase-3 (apoptosis markers), LC3B, and p62 (autophagy markers). Actin is often used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Dermcidin (DCD) mRNA Expression
To confirm that the synthetic analogues retain the same molecular target as the parent compound, qRT-PCR is performed to measure the mRNA expression levels of dermcidin.
-
RNA Extraction: Total RNA is extracted from cells treated with SQ1, SQ2, or controls using an appropriate RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the DCD gene and a reference gene (e.g., RPLPO).
-
Data Analysis: The relative expression of DCD mRNA is calculated using the comparative Ct (ΔΔCt) method.
Mandatory Visualization
Caption: Signaling pathway of this compound (SQ1) and its analogue SQ2.
Caption: Workflow for determining the cytotoxicity of SQ1 and SQ2 using an MTT assay.
References
A Comparative Analysis of Seriniquinone and BRAF Inhibitors for the Treatment of Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical compound seriniquinone and the clinically established class of BRAF inhibitors for the treatment of melanoma. The information is based on available experimental data, offering insights into their distinct mechanisms of action, efficacy, and developmental stages.
Introduction
Melanoma, a highly aggressive form of skin cancer, is characterized by a high incidence of mutations in the BRAF gene, leading to the constitutive activation of the MAPK/ERK signaling pathway and driving tumor growth.[1][2] This has led to the development of targeted therapies, most notably BRAF inhibitors, which have significantly improved patient outcomes.[3][4][5] However, the emergence of drug resistance remains a significant challenge, necessitating the exploration of novel therapeutic agents with alternative mechanisms of action. This compound, a natural product isolated from a marine bacterium, has emerged as a potential anti-melanoma agent with a unique mode of action, independent of the BRAF mutation status.
Mechanism of Action
This compound: Targeting Dermcidin and Inducing Autophagy
This compound exhibits a novel mechanism of action by targeting the protein dermcidin (DCD). DCD is considered a "pro-survival peptide" in cancer cells, and its inhibition by this compound leads to a cascade of events culminating in cell death. Upon entering the cell, this compound localizes to the endoplasmic reticulum. Treatment with this compound induces autophagocytosis, a cellular process of self-digestion, which is followed by apoptosis mediated by caspase-9. A significant feature of this compound is its activity in both BRAF and NRAS mutant melanoma cell lines, suggesting its potential to overcome resistance mechanisms associated with MAPK pathway inhibitors.
BRAF Inhibitors: Targeting the MAPK/ERK Pathway
BRAF inhibitors, such as vemurafenib and dabrafenib, are designed to specifically target the mutated BRAF protein (most commonly the V600E mutation). In healthy cells, the MAPK/ERK pathway is tightly regulated and plays a crucial role in cell proliferation and survival. In BRAF-mutated melanoma, this pathway is constitutively active, leading to uncontrolled cell growth. BRAF inhibitors block the activity of the mutated BRAF kinase, thereby inhibiting downstream signaling through MEK and ERK, which ultimately leads to decreased cell proliferation and apoptosis. To counteract the development of resistance, BRAF inhibitors are often used in combination with MEK inhibitors (e.g., trametinib, cobimetinib).
Efficacy Data
Direct comparison of the efficacy of this compound and BRAF inhibitors is challenging due to their different stages of development. This compound data is preclinical and primarily based on in vitro cell line studies, while BRAF inhibitors have extensive clinical trial data.
This compound: In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a range of melanoma cell lines, including those with BRAF and NRAS mutations. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | BRAF/NRAS Status | This compound (SQ1) IC50 (µM) |
| Malme-3M | BRAF V600E | 0.06 |
| SK-MEL-28 | BRAF V600E | Not specified, but active |
| SK-MEL-19 | BRAF V600E | 0.06 |
| WM293A | BRAF V600E | Not specified, but active |
| MM200 | BRAF V600E | 1.4 |
| 501MEL | BRAF V600E | Not specified, but active |
| SK-MEL-147 | NRAS Q61R | Not specified, but active |
Data compiled from multiple sources. Note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
BRAF Inhibitors: Clinical Efficacy
The efficacy of BRAF inhibitors, often in combination with MEK inhibitors, has been well-established in numerous clinical trials. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
| Therapy | Trial | ORR | Median PFS (months) | Median OS (months) |
| Vemurafenib | BRIM-3 | 48% | 6.9 | 13.6 |
| Dabrafenib | BREAK-3 | 50% | 6.7 | 18.2 |
| Dabrafenib + Trametinib | COMBI-d | 69% | 11.0 | 25.1 |
| Vemurafenib + Cobimetinib | coBRIM | 70% | 12.3 | 22.3 |
| Encorafenib + Binimetinib | COLUMBUS | 63% | 14.9 | 33.6 |
Data represents outcomes in patients with BRAF V600-mutant metastatic melanoma.
Experimental Protocols
This compound: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology:
-
Cell Seeding: Melanoma cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period, typically 72 hours.
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After a few hours of incubation, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting a dose-response curve.
Summary and Future Perspectives
This compound and BRAF inhibitors represent two distinct approaches to melanoma therapy. BRAF inhibitors are a cornerstone of targeted therapy for BRAF-mutant melanoma, offering significant clinical benefits, although resistance is a major limitation. This compound, with its novel mechanism of action targeting dermcidin and its efficacy in both BRAF and NRAS mutant cell lines, presents a promising avenue for future drug development.
A key hurdle for the clinical translation of this compound is its low water solubility, which has thus far limited in vivo studies. The development of more soluble analogues or novel drug delivery formulations will be crucial for advancing this compound into preclinical and clinical testing.
Comparison Summary Table
| Feature | This compound | BRAF Inhibitors |
| Target | Dermcidin | Mutated BRAF Kinase |
| Mechanism | Induction of autophagy and apoptosis | Inhibition of MAPK/ERK pathway |
| Activity Spectrum | BRAF and NRAS mutant melanoma (in vitro) | Primarily BRAF-mutant melanoma |
| Development Stage | Preclinical | Clinically approved |
| Key Challenge | Low water solubility | Acquired drug resistance |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mskcc.org [mskcc.org]
- 3. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Current State of Target Treatment in BRAF Mutated Melanoma [frontiersin.org]
Cross-resistance studies of Seriniquinone in chemoresistant cell lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Seriniquinone in Cancer Cell Lines.
This compound, a natural product isolated from the marine bacterium Serinicoccus sp., has emerged as a potent anti-cancer agent with a novel mechanism of action that suggests its potential to overcome common chemoresistance pathways. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the methodologies for key experiments.
Performance Against Cancer Cell Lines
This compound (SQ1) and its more soluble synthetic analogue, SQ2, have demonstrated significant cytotoxic activity against a range of cancer cell lines, with a particular selectivity for melanoma.[1][2][3][4] Unlike many conventional chemotherapeutics, the efficacy of this compound appears to be independent of common mutations that confer drug resistance, such as BRAFV600E and NRASQ61R in melanoma.[4] This suggests that this compound may bypass resistance mechanisms associated with these oncogenic drivers.
While direct comparative studies in well-established multidrug-resistant (MDR) cell lines (e.g., those overexpressing P-glycoprotein) are not yet available in the published literature, the unique mechanism of action of this compound provides a strong rationale for its potential to be effective in such resistant cancers.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (SQ1), its analogue (SQ2), and the standard chemotherapeutic agent Doxorubicin in various cancer cell lines.
Table 1: IC50 Values of this compound (SQ1) and Doxorubicin in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | This compound (SQ1) (µM) | Doxorubicin (µM) |
| Melanoma | |||
| SK-MEL-19 | Melanoma | 0.06 | >10 |
| SK-MEL-28 (BRAFV600E) | Melanoma | 0.1 | 1.4 |
| SK-MEL-147 (NRASQ61R) | Melanoma | 0.6 | 0.8 |
| Malme-3M | Melanoma | 0.06 | Not Reported |
| WM293A | Melanoma | 0.9 | 0.1 |
| MM200 | Melanoma | 1.4 | 0.1 |
| Other Cancers | |||
| MCF-7 | Breast Adenocarcinoma | 3.3 | 0.5 |
| HCT-116 | Colorectal Carcinoma | 1.0 | 0.2 |
| Non-Tumor Cell Lines | |||
| MRC-5 | Lung Fibroblast | 0.6 | 0.2 |
| FDH | Dermal Fibroblast | 1.2 | 0.1 |
Table 2: Comparison of this compound (SQ1) and its Analogue (SQ2) in Melanoma Cell Lines (72h treatment)
| Cell Line | This compound (SQ1) (µM) | Analogue (SQ2) (µM) |
| SK-MEL-28 (BRAFV600E) | 0.1 | 0.05 |
| SK-MEL-147 (NRASQ61R) | 0.6 | 0.6 |
The data indicates that this compound and its analogues are highly potent against melanoma cell lines, in some cases significantly more so than doxorubicin. The improved solubility of SQ2 also translates to enhanced or comparable activity.
Mechanism of Action: A Novel Approach to Cell Death
This compound's unique mode of action differentiates it from many standard chemotherapies that primarily target DNA synthesis or microtubule function. This novel mechanism is central to its potential for treating resistant cancers.
Signaling Pathway of this compound-Induced Cell Death
The proposed signaling cascade initiated by this compound involves a multi-step process targeting a protein not conventionally associated with cancer therapy.
This compound initially localizes in the endoplasmic reticulum and targets the protein dermcidin (DCD). This interaction triggers autophagy, which subsequently leads to the activation of a caspase-9 dependent apoptotic pathway, culminating in programmed cell death. This distinct mechanism, targeting a protein involved in tumor cell survival and resistance, suggests that this compound could be effective against cancers that have developed resistance to agents targeting other cellular pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Clonogenic Survival Assay
This assay assesses the long-term ability of a single cell to grow into a colony.
-
Cell Treatment: Treat cells in a culture flask with the desired concentrations of this compound for 24 hours.
-
Cell Seeding: Trypsinize the cells, count them, and seed a specific number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-resistance of a compound in chemoresistant cell lines.
Conclusion
This compound presents a compelling profile as a novel anti-cancer agent. Its potent and selective activity against melanoma, coupled with a unique mechanism of action targeting dermcidin, suggests it may be a valuable tool in overcoming chemoresistance. While further studies are required to directly assess its efficacy in multidrug-resistant cell lines, the existing data strongly support its continued investigation and development as a next-generation cancer therapeutic.
References
Seriniquinone's effect on apoptosis compared to other inducing agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of seriniquinone, a novel marine-derived anticancer agent, with other established apoptosis-inducing chemotherapeutics. The information presented is based on available preclinical data to assist in evaluating its potential as a therapeutic agent.
Overview of Apoptotic Mechanisms
This compound induces programmed cell death through a unique mechanism of action that distinguishes it from many conventional chemotherapeutic agents. While it culminates in the activation of the intrinsic apoptotic pathway, its initiation is linked to the induction of autophagocytosis and its interaction with a novel protein target.
This compound: This natural product triggers cell death by first inducing autophagocytosis, which then transitions into apoptosis mediated by a caspase-9 dependent pathway[1][2]. A key molecular target of this compound is the protein dermcidin (DCD), which is often overexpressed in certain cancers, such as melanoma, and is associated with cell survival[1][2][3]. By targeting DCD, this compound disrupts its pro-survival function, leading to the initiation of the apoptotic cascade.
Other Apoptosis-Inducing Agents:
-
Doxorubicin: This anthracycline antibiotic primarily intercalates into DNA and inhibits topoisomerase II, leading to DNA damage. This triggers the intrinsic apoptotic pathway through mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. Doxorubicin can also induce apoptosis via the extrinsic pathway and p53 activation.
-
Etoposide: As a topoisomerase II inhibitor, etoposide causes DNA strand breaks, which activates the intrinsic apoptotic pathway involving the release of cytochrome c and activation of caspase-9 and -3. The Fas/FasL death receptor pathway can also be involved in etoposide-induced apoptosis.
-
Vincristine: This vinca alkaloid disrupts microtubule polymerization, leading to mitotic arrest. Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, often involving the generation of reactive oxygen species (ROS) and is mitochondrial-controlled.
-
Paclitaxel: In contrast to vincristine, paclitaxel stabilizes microtubules, also causing mitotic arrest. This arrest activates various signaling pathways, including the JNK/SAPK pathway, leading to apoptosis.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the cytotoxic activity of this compound and other apoptosis-inducing agents across various cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific process) values.
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| This compound | Malme-3M | Melanoma | 0.06 | |
| SK-MEL-28 | Melanoma | 0.36 | ||
| HCT-116 | Colon Carcinoma | 1.29 | ||
| NCI-H522 | Lung Cancer | 0.023 | ||
| MDA-MB-435 | Melanoma | 0.025 | ||
| Doxorubicin | SK-Mel-103 | Melanoma | 1.2 | |
| HCT116 | Colon Carcinoma | 24.30 | ||
| PC3 | Prostate Cancer | 2.64 | ||
| Hep-G2 | Liver Cancer | 14.72 | ||
| Etoposide | HL-60 | Leukemia | ~20% apoptosis at 3h | |
| L929 | Fibroblasts | Kills 50% of cells in 72h | ||
| Vincristine | SH-SY5Y | Neuroblastoma | 0.1 | |
| Paclitaxel | MDA-MB-435 | Melanoma | 0.337 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SK-MEL-28, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or other agents for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50/IC50 values.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the apoptosis-inducing agents for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptotic Markers
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile as a novel apoptosis-inducing agent with a distinct mechanism of action centered on the inhibition of dermcidin. Its potent and selective activity against melanoma cell lines, as indicated by its low micromolar to nanomolar GI50 and IC50 values, suggests a promising therapeutic window. In comparison to traditional chemotherapeutics that broadly target fundamental cellular processes like DNA replication and microtubule dynamics, this compound's targeted approach may offer advantages in terms of specificity and overcoming resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
In Vivo Anti-Cancer Selectivity of Seriniquinone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Seriniquinone, a marine-derived natural product, has emerged as a promising anti-cancer agent with notable selectivity, particularly against melanoma. This guide provides a comparative analysis of this compound's performance, primarily based on preclinical in vitro data, due to the current limitations in published in vivo studies. We will compare its activity with established melanoma therapies and detail the experimental protocols that underpin these findings.
Executive Summary
This compound (SQ1) and its synthetic analogues, such as SQ2, demonstrate potent and selective cytotoxicity against melanoma cell lines in vitro. This activity is attributed to a unique mechanism of action involving the targeting of the pro-survival protein dermcidin (DCD), leading to cancer cell death through autophagy and apoptosis.[1][2][3][4][5] Despite its promising preclinical profile, the progression of this compound to in vivo animal models has been significantly hampered by its poor aqueous solubility. This guide presents the available in vitro data for this compound and its analogues, juxtaposed with the established in vivo performance of standard-of-care BRAF and MEK inhibitors for melanoma, to offer a comprehensive perspective on its potential therapeutic value.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (SQ1) and Analogues against Cancer and Non-Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) vs. Non-Cancer Lines |
| This compound (SQ1) | Malme-3M | Melanoma | ~0.01-0.1 | - |
| HCT-116 | Colon Carcinoma | ~1.0-5.0 | - | |
| PC-3M | Prostate Carcinoma | ~1.0-5.0 | - | |
| Non-cancer fibroblasts | - | >10 | - | |
| SQ2 (Analogue) | Melanoma Cell Lines | Melanoma | ~0.05-0.5 | 30-40 fold higher than non-cancer cells |
| Non-cancer fibroblasts | - | >10 | - |
Note: IC₅₀ values are approximate and collated from multiple studies for comparative purposes. The Selectivity Index (SI) is the ratio of the IC₅₀ in non-cancer cells to the IC₅₀ in cancer cells.
Table 2: Comparison of this compound's Mechanism with Standard Melanoma Therapies
| Feature | This compound | BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) | MEK Inhibitors (e.g., Trametinib) |
| Target | Dermcidin (DCD) | Mutant BRAF (V600E/K) | MEK1/2 |
| Mechanism of Action | Induces autophagy and caspase-9 dependent apoptosis | Inhibits MAPK pathway signaling | Inhibits MAPK pathway signaling downstream of RAF |
| Primary Cancer Type | Melanoma (preclinical) | BRAF-mutant Melanoma | BRAF-mutant Melanoma (often in combination) |
| Known Resistance Mechanisms | Not yet characterized in vivo | Reactivation of MAPK pathway, NRAS mutations, etc. | Upstream pathway reactivation |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Human melanoma (e.g., Malme-3M, SK-MEL-28) and non-cancerous (e.g., primary fibroblasts) cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, its analogues, or control drugs (e.g., doxorubicin) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Melanoma cells are treated with this compound at various concentrations for 24-48 hours. Cells are then harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound's proposed mechanism of action in melanoma cells.
Caption: A conceptual workflow for a preclinical in vivo efficacy study.
Comparative Discussion
This compound presents a novel approach to cancer therapy by targeting dermcidin, a protein implicated in tumor cell survival. This is a distinct mechanism compared to the standard-of-care for BRAF-mutant melanoma, which involves the inhibition of the MAPK signaling pathway with BRAF and MEK inhibitors. The high in vitro selectivity of this compound analogues for melanoma cells over non-cancerous cells is a significant advantage, suggesting a potentially favorable therapeutic window and reduced side effects.
The primary obstacle to validating these promising in vitro findings in vivo is this compound's poor solubility. This formulation challenge has, to date, precluded the assessment of its anti-tumor efficacy and toxicity in animal models. In contrast, BRAF inhibitors like Vemurafenib and Dabrafenib have demonstrated significant tumor growth inhibition and improved survival in both preclinical xenograft models and clinical trials for BRAF-mutant melanoma. However, resistance to these targeted therapies often develops through reactivation of the MAPK pathway.
The unique mechanism of action of this compound suggests that it could potentially be effective in tumors that have developed resistance to BRAF/MEK inhibitors. Furthermore, its efficacy may be independent of the BRAF mutation status, which would broaden its applicability in melanoma treatment.
Future Directions
The future of this compound as a viable anti-cancer therapeutic hinges on overcoming its formulation challenges. The development of novel drug delivery systems, such as nanoparticle formulations, could enhance its solubility and bioavailability, enabling rigorous in vivo evaluation. Should these hurdles be surmounted, future preclinical studies should focus on:
-
Efficacy in xenograft and patient-derived xenograft (PDX) models of melanoma: To determine the extent of tumor growth inhibition and survival benefit.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target.
-
Toxicity studies: To establish a safety profile and determine the maximum tolerated dose.
-
Combination studies: To investigate potential synergistic effects with existing melanoma therapies, including BRAF/MEK inhibitors and immune checkpoint inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Seriniquinone and Other Quinone-Based Anticancer Agents
For Immediate Release
This guide presents a detailed comparative study of Seriniquinone, a novel marine-derived quinone, against established quinone-based anticancer drugs: Doxorubicin, Mitomycin C, and Geldanamycin. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a natural product isolated from the marine bacterium Serinicoccus, demonstrates a unique mechanism of action primarily targeting the pro-survival protein dermcidin, leading to cancer cell death through autophagy and apoptosis.[1][2] This contrasts with the mechanisms of other quinone-based drugs. Doxorubicin, an anthracycline, functions mainly through DNA intercalation and inhibition of topoisomerase II. Mitomycin C acts as a bioreductive alkylating agent, cross-linking DNA. Geldanamycin, a benzoquinone ansamycin, inhibits the function of Heat Shock Protein 90 (Hsp90). This guide provides a quantitative comparison of the cytotoxic effects of these compounds, particularly in melanoma cell lines where this compound has shown significant selectivity.
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the compared quinone-based drugs in various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus some comparisons are based on data from separate studies.
Table 1: IC50 Values of this compound (SQ1) and Doxorubicin in Human Melanoma Cell Lines (72-hour treatment)
| Cell Line | This compound (SQ1) (µM) | Doxorubicin (µM) | Reference |
| SK-MEL-28 | 0.36 | >10 | [3] |
| SK-MEL-147 | 0.89 | 0.8 | [4] |
| Malme-3M | 0.05 | - | [3] |
Note: A lower IC50 value indicates a higher cytotoxic potency.
Table 2: IC50 Values of Mitomycin C and Geldanamycin in Various Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | SKCM (Melanoma) | 0.16175 | |
| Geldanamycin | Melanoma | ~0.002-0.02 | (Reported as 2-20 nM) |
| Geldanamycin | JR8 (Melanoma) | - | (Inhibition of telomerase noted) |
Note: The data for Mitomycin C and Geldanamycin in specific melanoma cell lines comparable to those used for this compound are not available from the same studies. The values presented are from different experimental setups and should be interpreted with caution.
Mechanisms of Action: A Comparative Overview
The fundamental difference in the mechanism of action between this compound and other quinone-based drugs lies in its primary molecular target.
This compound: this compound's primary target is the protein dermcidin (DCD) , which is overexpressed in several cancers, including melanoma, and is associated with cell survival. By modulating dermcidin, this compound induces a cascade of events leading to cell death, primarily through autophagy and caspase-9 dependent apoptosis . Unlike many other quinones, this compound does not appear to function as a DNA intercalator.
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism. It intercalates into DNA , disrupting the topoisomerase II-DNA complex and leading to DNA strand breaks. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS) , which contribute to its cytotoxicity.
Mitomycin C: Mitomycin C is a bioreductive drug, meaning it is activated under hypoxic conditions often found in tumors. Once activated, it acts as a potent DNA cross-linking agent , inhibiting DNA synthesis and leading to apoptosis.
Geldanamycin: Geldanamycin and its derivatives are ansamycin antibiotics that bind to and inhibit Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Comparative Signaling Pathways of Quinone-Based Drugs.
Figure 2: Experimental Workflow for Drug Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Apoptosis and Autophagy Markers
This technique is used to detect specific proteins indicative of apoptosis (cleaved caspases) and autophagy (LC3 conversion).
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, LC3B, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
This method utilizes a fluorescent probe to measure the levels of intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with the test compounds.
-
Probe Loading: Wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity relative to the control to determine the level of ROS generation.
Conclusion
This compound presents a compelling profile as a novel anticancer agent with a distinct mechanism of action centered on the modulation of dermcidin. Its high potency, particularly in melanoma cell lines, and its unique mode of action differentiate it from established quinone-based drugs like Doxorubicin, Mitomycin C, and Geldanamycin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogues. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Safety Operating Guide
Navigating the Safe Disposal of Seriniquinone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like seriniquinone are paramount to ensuring laboratory safety and environmental protection. This compound, a metabolite from the marine bacterium Serinicoccus, is recognized for its potent and selective anti-melanoma activity, inducing cell death through autophagocytosis.[1][2] Due to its cytotoxic nature, it requires management as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, based on established protocols for similar cytotoxic and antineoplastic agents.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][4]
-
Respiratory Protection: If handling the powder form or creating aerosols, use a respirator in a well-ventilated area or under a fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention.
-
Ingestion: Rinse the mouth and call a POISON CENTER or doctor immediately.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its associated waste must comply with local, state, and federal regulations for hazardous waste. Due to its cytotoxic properties, it should be treated with the same precautions as chemotherapy agents.
Step 1: Segregation of Waste At the point of generation, immediately segregate all this compound waste from other waste streams. This includes:
-
Unused or expired this compound solid compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, vials, flasks).
-
Solutions containing this compound.
-
Contaminated PPE.
Step 2: Packaging and Labeling
-
Solid Waste: Place all solid waste, including contaminated consumables and PPE, into a dedicated, leak-proof hazardous waste container. For sharps (needles, scalpels) contaminated with this compound, use a designated sharps container with a purple lid, which is often used to signify cytotoxic/cytostatic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-proof container. Do not mix with other chemical wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container as "Hazardous Waste - Cytotoxic" and list "this compound" as the primary component. Include the date and the generating lab's information.
Step 3: On-Site Storage Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic. This area should be cool, dry, and well-ventilated. Ensure the storage location is clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. The sewer ban for hazardous waste pharmaceuticals is a critical regulation to follow. The standard final disposal method for cytotoxic waste is high-temperature incineration.
Quantitative Data for Related Quinone Compounds
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the properties of related quinone compounds underscore the need for cautious handling and disposal.
| Property | 1,4-Benzoquinone | Hydroquinone | Anthraquinone |
| Physical State | Powder Solid | Crystalline Solid | Crystalline Solid |
| Solubility in Water | 10 g/L (25°C) | Soluble | Insoluble |
| Toxicity | Harmful if swallowed. | Harmful if swallowed; Suspected of causing cancer and genetic defects. | May cause an allergic skin reaction; May cause cancer. |
| Environmental Hazard | Very toxic to aquatic life. | Very toxic to aquatic life with long-lasting effects. | No known ecotoxicological effects. |
| Disposal Method | Dispose to an approved waste disposal plant. | Dispose to an approved waste disposal plant. | Dispose to an approved waste disposal plant. |
Experimental Protocols Involving this compound
This compound has been utilized in cancer research to study its effects on melanoma cell lines. The following summarizes a typical experimental methodology for assessing its cellular impact.
Cell Viability and Apoptosis/Autophagy Assay:
-
Cell Culture: BRAF and NRAS mutated melanoma cell lines (e.g., SK-MEL-147, SK-MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound (e.g., 0.1 µM to 5.0 µM) or a vehicle control (like DMSO) for different time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability can be measured using methods like the Trypan blue exclusion test, which distinguishes between viable and non-viable cells.
-
Mechanism of Cell Death Analysis: To determine the mode of cell death, Western blotting is employed.
-
Cell lysates are collected from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key markers of apoptosis (e.g., cleaved PARP-1, cleaved caspase-3) and autophagy (e.g., p62, LC3B).
-
Following incubation with secondary antibodies, the protein bands are visualized to assess the activation of these cell death pathways.
-
Visualizing Procedural and Biological Pathways
To further clarify the necessary procedures and the compound's mechanism, the following diagrams illustrate the disposal workflow and the biological pathway affected by this compound.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
